SirReal-1
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-12-8-13(2)21-18(20-12)24-11-16(23)22-17-19-10-15(25-17)9-14-6-4-3-5-7-14/h3-8,10H,9,11H2,1-2H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBJRUBDQYYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SirReal-1: A Deep Dive into its Mechanism of Action as a Selective Sirt2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). Sirt2, an NAD dependent lysine deacetylase, has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. This compound emerges as a critical tool for studying the biological functions of Sirt2 and as a foundational compound for the development of novel therapeutics.
Core Mechanism: A Molecular Wedge Inducing a "Locked Open" Conformation
This compound employs a unique inhibitory mechanism, acting as a "molecular wedge" that locks the Sirt2 enzyme in an open and inactive conformation.[1][2][3] This is achieved through a ligand-induced structural rearrangement of the active site, unveiling a previously unexploited binding pocket.[1][4][5]
Crystallographic studies reveal that this compound binds to the extended C-site within the Sirt2 active site.[2] Its presence sterically hinders the binding of the acetyl-lysine substrate and prevents the necessary conformational changes for catalysis.[1][3] Specifically, this compound slightly increases the distance between the backbone carbonyl oxygen of Valine 233 and the ε-amino group of the acetyl-lysine substrate, thereby preventing the formation of a crucial hydrogen bond required for the deacetylation reaction.[2]
Kinetic analyses have demonstrated that this compound is a competitive inhibitor with respect to the acetyl-lysine peptide substrate and a non-competitive or uncompetitive inhibitor with respect to the NAD co-substrate. This dualistic nature underscores its unique binding mode, which is distinct from many other sirtuin inhibitors.
dot
Caption: A diagram illustrating the "molecular wedge" mechanism of this compound, leading to the inhibition of Sirt2.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against Sirt2 has been quantified through various biochemical assays. A summary of the key quantitative data is presented below.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Sirt2 | 3.7 | Fluorogenic Deacetylase Assay | [6] |
| SirReal2 | Sirt2 | 0.14 | Fluorogenic Deacetylase Assay | [3] |
This compound is notably less potent than its analog, SirReal2, a difference attributed to the substitution of a benzyl group in this compound for a bulkier naphthylmethyl group in SirReal2.[3] This structural difference highlights the critical role of the substituent in occupying the induced binding pocket and achieving high-potency inhibition.
Sirt2 Signaling Pathways and the Impact of Inhibition
Sirt2 is a predominantly cytoplasmic deacetylase that targets a variety of protein substrates, thereby regulating numerous cellular processes.[7] Inhibition of Sirt2 by this compound can consequently modulate these pathways.
dot
Caption: A simplified diagram of key signaling pathways regulated by Sirt2 and impacted by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Sirt2 Deacetylase Activity Assay (Fluorogenic)
This assay is used to determine the in vitro inhibitory potency of compounds against Sirt2.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Sirt2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: A flowchart outlining the key steps in the Sirt2 deacetylase activity assay.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal denaturation temperature of Sirt2 upon ligand binding, which is indicative of target engagement and stabilization.[2]
Materials:
-
Recombinant human Sirt2 enzyme
-
SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol)
-
This compound (or other test compounds) dissolved in DMSO
-
Optional: NAD+ or acetyl-lysine peptide
-
qPCR instrument with a thermal ramping capability
Protocol:
-
Prepare a solution of Sirt2 enzyme in the assay buffer.
-
In a PCR plate, mix the Sirt2 solution with SYPRO Orange dye and the test compound (this compound at a final concentration of, for example, 50 µM).[2] For control wells, add DMSO.
-
To test the influence of co-substrates, NAD+ (e.g., 5 mM) or an acetyl-lysine peptide (e.g., 5 mM) can be added to the respective wells.[2]
-
Seal the plate and place it in a qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.
-
As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
Determine the Tm for each condition by fitting the data to a Boltzmann equation. An increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization and binding.
X-ray Crystallography of Sirt2-SirReal-1 Complex
This technique provides high-resolution structural information on the binding mode of this compound to Sirt2.
Protocol Overview:
-
Protein Expression and Purification: Express and purify a truncated, catalytically active domain of human Sirt2 (e.g., residues 56-356).[3]
-
Co-crystallization:
-
Pre-incubate the purified Sirt2 protein (e.g., at 20 mg/ml) with a saturating concentration of this compound.[3]
-
To obtain a ternary complex, an acetyl-lysine peptide substrate (e.g., derived from ornithine transcarbamoylase) can also be included in the pre-incubation.[2]
-
Screen for crystallization conditions using commercial kits and the hanging-drop vapor-diffusion method at a constant temperature (e.g., 20°C).
-
-
Data Collection and Structure Determination:
-
Harvest suitable crystals and flash-cool them in liquid nitrogen using a cryoprotectant.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Sirt2 structure as a search model.
-
Refine the structure and model the this compound ligand and any other bound molecules into the electron density map.
-
Conclusion
This compound is a valuable chemical probe for elucidating the diverse cellular functions of Sirt2. Its unique "molecular wedge" mechanism of action, which induces a locked open, inactive conformation of the enzyme, provides a compelling structural basis for the development of next-generation, highly selective Sirt2 inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and the discovery of novel modulators of sirtuin activity for therapeutic applications.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Drug repurposing for ligand-induced rearrangement of Sirt2 active site-based inhibitors via molecular modeling and quantum mechanics calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
SirReal-1: A Technical Guide to a Selective Sirtuin 2 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). It covers its mechanism of action, biochemical data, and detailed experimental protocols relevant to its study and application.
Introduction to Sirt2 and the SirReal Class of Inhibitors
Sirtuins are a family of highly conserved NAD⁺-dependent lysine deacylases that play crucial roles in various cellular processes, including metabolism, genome stability, and aging.[1][2][3][4][5] The human isotype Sirt2 has been implicated in the pathogenesis of cancer, inflammation, and neurodegeneration, making it a promising target for therapeutic intervention.[1][6]
The Sirtuin-Rearranging Ligands (SirReals) are a class of potent and selective Sirt2 inhibitors.[2] These compounds function through a unique mechanism, inducing a conformational change in the Sirt2 active site to create a novel binding pocket, which is key to their high affinity and selectivity.[3] this compound is a notable member of this class, serving as a valuable chemical probe for studying Sirt2 biology.
This compound: Chemical and Biophysical Properties
This compound is an aminothiazole-based compound. It is structurally related to the more potent SirReal2, differing by a benzyl substituent instead of a naphthylmethyl group.[6] This structural difference accounts for its comparatively lower potency.
Chemical Structure:
-
Compound Name: this compound
-
CAS No.: 801227-82-7[7]
-
Molecular Formula: C₁₈H₁₈N₄OS₂[7]
-
Molecular Weight: 370.49 g/mol [7]
Mechanism of Action
This compound selectively inhibits Sirt2 by acting as a molecular wedge, locking the enzyme in an "open" conformation.[6][8] Structural studies reveal that this compound binds to an extended pocket (the C-site) in the Sirt2 active site.[6][8] This binding mode interferes with the proper positioning of both the NAD⁺ cofactor and the acetyl-lysine substrate.
Kinetic analyses have demonstrated that this compound is a competitive inhibitor with respect to both the acetyl-lysine peptide and the NAD⁺ cofactor.[9][10] This dual competitive action disrupts the catalytic cycle, preventing the deacetylation of Sirt2 substrates. The presence of either NAD⁺ or an acetyl-lysine peptide enhances the thermal stability of the Sirt2-SirReal-1 complex.[6][8][10]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using various biochemical assays. The data is summarized below for direct comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism vs. NAD⁺ | Inhibition Mechanism vs. Ac-Lys | Reference(s) |
| This compound | Sirt2 | 3.7 | Competitive | Competitive | [7] |
| SirReal2 | Sirt2 | 0.14 | Partial Non-competitive | Competitive | [11] |
Note: this compound is reported to be 26-fold less potent than SirReal2 in the same in vitro assay.[6][8]
Table 2: Sirtuin Selectivity Profile
| Compound | Sirt1 Inhibition | Sirt2 Inhibition | Sirt3 Inhibition | Reference(s) |
| This compound | High selectivity for Sirt2; minimal effect on Sirt1/Sirt3 | Potent | High selectivity for Sirt2; minimal effect on Sirt1/Sirt3 | [6][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
In Vitro Sirt2 Deacetylase Inhibition Assay (Fluorescence-based)
This assay quantifies Sirt2 activity by measuring the deacetylation of a fluorogenic substrate.
-
Principle: Sirt2 deacetylates an acetylated peptide substrate linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). A developer solution is then added that proteolytically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.
-
Materials & Reagents:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., ZMAL)
-
NAD⁺ solution
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trypsin and Nicotinamidase)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.
-
Add the Sirt2 enzyme and NAD⁺ solution to the wells of the assay plate.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and develop the signal by adding the developer solution. Incubate for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit Sirt2 in a cellular context by measuring the acetylation level of its primary cytoplasmic substrate, α-tubulin.[12][13]
-
Principle: Cells are treated with this compound, which inhibits endogenous Sirt2. This leads to an accumulation of acetylated α-tubulin, which can be detected and quantified by Western blot using an antibody specific for acetylated α-tubulin (Lysine 40).
-
Materials & Reagents:
-
Cell line (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-acetyl-α-tubulin (K40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., Chemidoc)
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them on ice using Lysis Buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and acquire the chemiluminescent signal.
-
Strip the membrane (if necessary) and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify band intensities using densitometry software and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
-
Cellular Effects: α-Tubulin Hyperacetylation
The primary and most well-documented cellular effect of Sirt2 inhibition is the hyperacetylation of its main cytoplasmic substrate, α-tubulin, at lysine 40 (K40).[12][14] This post-translational modification occurs on microtubules and is associated with microtubule stability and flexibility.[13][15][16] By inhibiting Sirt2, this compound prevents the removal of this acetyl mark, leading to an observable increase in the pool of acetylated microtubules within the cell. This effect serves as a reliable biomarker for Sirt2 target engagement in a cellular context.
Conclusion
This compound is a selective, cell-permeable inhibitor of Sirt2 that operates through a distinct mechanism of inducing and occupying a rearranged active site pocket. While less potent than its analogue SirReal2, its well-characterized competitive inhibition of both NAD⁺ and the acetyl-lysine substrate makes it a valuable tool for probing the biological functions of Sirt2. Its demonstrated ability to induce hyperacetylation of α-tubulin in cells provides a clear and measurable endpoint for confirming target engagement. This technical guide provides the foundational data and methodologies for researchers to effectively utilize this compound in their investigations of Sirt2-mediated pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] α-Tubulin acetylation from the inside out | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Whitepaper: The Role of SirReal-1 in Elucidating Sirtuin 2 Biology
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sirtuin 2 (SIRT2), an NAD dependent protein deacetylase, is a critical regulator of numerous cellular processes, including cell cycle progression, cytoskeletal dynamics, and neuroinflammation. Its dysregulation is implicated in neurodegenerative diseases and cancer, making it a compelling therapeutic target. Understanding its function requires precise molecular tools. SirReal-1 is a potent and selective small-molecule inhibitor that has been instrumental in probing the biological roles of SIRT2. This technical guide details the mechanism of this compound, presents its inhibitory properties, provides comprehensive experimental protocols for its use, and illustrates its application in studying SIRT2 biology. Through a unique mechanism involving ligand-induced rearrangement of the active site, this compound serves as an invaluable chemical probe for dissecting SIRT2-mediated pathways.
Introduction to Sirtuin 2 (SIRT2)
Sirtuin 2 (SIRT2) is a member of the sirtuin family of class III histone deacetylases (HDACs), which are distinguished by their dependence on nicotinamide adenine dinucleotide (NAD+) for catalytic activity.[1][2] While initially identified as a histone deacetylase, SIRT2 is predominantly located in the cytoplasm, where it targets a variety of non-histone proteins.[3] One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[2] By deacetylating α-tubulin at lysine 40, SIRT2 influences microtubule stability and dynamics.
SIRT2 is also transiently found in the nucleus during the G2/M phase of the cell cycle, where it deacetylates histone H4 at lysine 16 (H4K16ac) to regulate chromosome condensation.[3] Given its role in fundamental cellular processes, SIRT2 has been linked to the pathogenesis of various diseases. Its involvement in neuroinflammation and protein aggregation pathways has made it a significant area of study in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][5] Consequently, the development of specific inhibitors is crucial for both therapeutic consideration and the fundamental study of SIRT2 biology.
This compound: A Selective SIRT2 Inhibitor
This compound belongs to a family of aminothiazole-based compounds known as Sirtuin-rearranging ligands (SirReals).[2] These inhibitors were discovered through screening campaigns and are characterized by their high potency and selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.[2]
Mechanism of Action
The inhibitory mechanism of this compound is unique. Instead of simply blocking the active site, it induces a significant structural rearrangement upon binding.[2] X-ray crystallography studies have revealed that this compound locks SIRT2 in an open, inactive conformation.[1][2] This induced-fit mechanism unveils a previously unexploited binding pocket, which is the basis for its high selectivity.[2]
Inhibition Kinetics
Kinetic analyses have shown that this compound acts as a competitive inhibitor with respect to the acetyl-lysine peptide substrate.[2][4] Its binding protrudes into the acetyl-lysine binding channel, preventing the substrate from adopting a productive conformation for catalysis.[2] The inhibition pattern towards the co-factor NAD+ is also competitive.[2] This dual-competitive profile underscores its efficacy in disrupting the catalytic cycle of SIRT2.
Quantitative Analysis of this compound Activity
The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical and biophysical assays.
Table 1: In Vitro Inhibition and Kinetic Data for this compound
| Parameter | Value | Target/Substrate | Assay Type | Reference |
|---|---|---|---|---|
| IC₅₀ | 3.7 µM | Human SIRT2 | Fluorophore-based | [6] |
| Kᵢ | 3.33 µM | Acetyl-lysine peptide | Competition Analysis | [2] |
| Selectivity | High | SIRT2 vs. SIRT1/SIRT3 | In vitro inhibition |[2] |
Table 2: Biophysical Interaction Data for this compound
| Parameter | Observation | Method | Reference |
|---|
| Thermal Stabilization | this compound (50 µM) stabilizes SIRT2. Stabilization is enhanced in the presence of NAD+ (5 mM) or acetyl-lysine peptide (5 mM). | Thermal Shift Assay (TSA) |[1][2] |
Methodologies for Studying SIRT2 with this compound
This compound can be employed in a range of assays to investigate SIRT2 activity from the purified enzyme level to complex cellular systems.
In Vitro Enzyme Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the IC₅₀ of this compound against SIRT2 using a fluorogenic substrate.
-
Reagents & Materials :
-
Recombinant human SIRT2 enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Fluorogenic substrate (e.g., Z-Lys(Acetyl)-AMC).
-
NAD+.
-
Developer solution (e.g., Trypsin in buffer).
-
This compound stock solution in DMSO.
-
96-well black microtiter plates.
-
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer containing SIRT2 enzyme to each well.
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells.
-
Incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the fluorogenic peptide and NAD+.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.
-
Cellular Target Engagement: α-Tubulin Acetylation Assay
This protocol uses Western blotting to assess the effect of this compound on the acetylation of its key cytoplasmic substrate, α-tubulin, in cultured cells.
-
Reagents & Materials :
-
Cell line of interest (e.g., HeLa, HEK293T).
-
Complete cell culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure :
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-Tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the anti-α-Tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
-
Visualizing the Role of this compound
Diagrams are essential for conceptualizing the complex interactions and experimental procedures involved in studying SIRT2 with this compound.
Caption: Mechanism of SIRT2 deacetylation and its inhibition by this compound.
Caption: Experimental workflow for measuring SIRT2 inhibition in cells.
Applications in Sirtuin 2 Biology Research
The selectivity and well-defined mechanism of this compound make it a powerful tool for investigating the specific contributions of SIRT2 to cellular physiology and disease.
-
Cytoskeletal Dynamics: By using this compound to inhibit SIRT2, researchers can study the downstream consequences of α-tubulin hyperacetylation. This includes effects on microtubule stability, intracellular transport, and cell migration, processes that are critical in both normal physiology and in diseases like cancer.[2]
-
Neurodegeneration Research: SIRT2 has been implicated in the pathology of Parkinson's disease and other neurodegenerative conditions.[7][8] this compound and its more potent analogs like SirReal2 can be used in neuronal cell models to dissect the role of SIRT2 in pathways involving α-synuclein aggregation, oxidative stress, and neuroinflammation, helping to validate SIRT2 as a potential therapeutic target.[1]
-
Target Validation: In drug discovery, compounds like this compound are essential for validating the "druggability" of a target. By demonstrating a clear phenotypic effect upon selective inhibition (e.g., increased tubulin acetylation), this compound confirms that modulating SIRT2 activity can produce a measurable biological response in cells.[2]
Conclusion
This compound is a cornerstone chemical probe for the study of Sirtuin 2. Its high selectivity and unique ligand-induced rearrangement mechanism provide a reliable means to inhibit SIRT2 activity both in vitro and in cellular contexts. The quantitative data on its inhibitory action, coupled with robust experimental protocols, empowers researchers to precisely investigate the diverse biological functions of SIRT2. As research into sirtuin-mediated diseases continues, the role of well-characterized tools like this compound will remain indispensable for dissecting complex biological pathways and validating novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Beneficial Roles of SIRT1 in Neuroinflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Critical Role of SIRT1 in Parkinson’s Disease: Mechanism and Therapeutic Considerations [aginganddisease.org]
- 8. SIRT1 pathway in Parkinson’s disease: a faraway snapshot but so close - PMC [pmc.ncbi.nlm.nih.gov]
SirReal-1 and the Sirt2 Active Site: A Technical Guide to a Unique Inhibitory Mechanism
For Immediate Release
Freiburg, Germany – December 8, 2025 – This technical guide provides an in-depth analysis of the interaction between SirReal-1, a selective small-molecule inhibitor, and the active site of Sirtuin 2 (Sirt2), a key NAD+-dependent lysine deacetylase implicated in various cellular processes and disease states. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the structural basis for this unique inhibitory mechanism.
Executive Summary
This compound is a member of the Sirtuin-rearranging ligands (SirReals) class of inhibitors that selectively target Sirt2. Unlike many conventional inhibitors, this compound employs a sophisticated mechanism of action by inducing a significant conformational change in the Sirt2 active site. It functions as a "molecular wedge," locking the enzyme in an open, inactive conformation.[1][2] This guide will detail the binding kinetics, the structural basis of inhibition, and the experimental protocols used to characterize this interaction, providing a valuable resource for the scientific community engaged in sirtuin research and drug discovery.
Quantitative Inhibition Data
This compound demonstrates potent and selective inhibition of Sirt2. Its inhibitory activity has been quantified through various in vitro assays, with key data summarized below. For context, data for its more potent analog, SirReal2, is also included.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| This compound | Sirt2 | Competition vs. Acetyl-Lysine Peptide | Ki | 3.33 µM | [2] |
| This compound | Sirt2 | In vitro Deacetylase Assay | Potency vs. SirReal2 | 26-fold less potent | [1][2] |
| SirReal2 | Sirt2 | In vitro Deacetylase Assay (ZMAL substrate) | IC50 | 140 nM | [2] |
Note: The IC50 of this compound can be estimated to be in the low micromolar range based on its potency relative to SirReal2.
Mechanism of Action: A Ligand-Induced Rearrangement
The inhibitory action of this compound is not a simple competitive occupation of the active site but a more complex, induced-fit mechanism.
Structural Insights: X-ray crystallography of the Sirt2-SirReal1-OTC (ornithine transcarbamoylase peptide) complex reveals that this compound binds to an extended C-site, adjacent to the acetyl-lysine binding pocket.[1][3] This binding event physically locks the enzyme in an "open" conformation, preventing the necessary conformational changes for catalysis.[1][2]
Competition Profile: Kinetic analyses have shown that this compound is competitive with the acetyl-lysine peptide substrate.[2][4] Unlike its analog SirReal2, which is a partial non-competitive inhibitor towards NAD+, this compound functions as a competitive inhibitor with respect to the NAD+ cofactor.[2][4]
The less bulky benzyl moiety of this compound, compared to the naphthyl group of SirReal2, allows the acetyl-lysine substrate to bind in a near-physiological position.[2][4] However, the presence of this compound slightly displaces the acetyl-lysine and enlarges the distance to key residues like Val233, thereby preventing the formation of a crucial hydrogen bond necessary for deacetylation.[1][4]
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction between this compound and Sirt2.
In Vitro Sirt2 Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of Sirt2 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic substrate (e.g., ZMAL - Z-(Ac)Lys-AMC)
-
NAD+
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a stop solution containing nicotinamide)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the Sirt2 enzyme to each well (excluding negative controls).
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 10-20 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Thermal Stability Assay (TSA / Differential Scanning Fluorimetry)
This assay measures the change in the melting temperature (Tm) of Sirt2 upon ligand binding, indicating stabilization.
Materials:
-
Recombinant human Sirt2 enzyme
-
This compound
-
SYPRO Orange dye (or other fluorescent dye that binds to unfolded proteins)
-
Assay buffer
-
Real-time PCR instrument
Procedure:
-
Mix Sirt2 enzyme with SYPRO Orange dye in the assay buffer.
-
Add this compound (at a concentration such as 50 µM) or vehicle control.[2]
-
For observing enhanced stabilization, NAD+ (e.g., 5 mM) or an acetyl-lysine peptide can be added.[2]
-
Place the samples in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
The melting temperature (Tm) is the inflection point of the resulting sigmoidal curve, which can be determined from the peak of the first derivative plot. An increase in Tm in the presence of this compound indicates protein stabilization due to binding.
Cellular α-Tubulin Acetylation Assay
This assay assesses the in-cell activity of Sirt2 inhibitors by measuring the acetylation level of α-tubulin, a known Sirt2 substrate.
Materials:
-
Cell line (e.g., HeLa, PC-3M-luc)
-
This compound
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (for loading control)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope slides or multi-well imaging plates
-
Immunofluorescence microscope
Procedure:
-
Seed cells on slides or imaging plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 5 hours).[5]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against acetylated α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of this compound on Sirt2's cellular deacetylase activity. An increase in acetylation indicates inhibition.
Conclusion
This compound represents a significant tool for the study of Sirt2 biology due to its unique, structurally defined mechanism of inhibition. By inducing a conformational rearrangement of the active site, it provides a distinct approach to modulating Sirt2 activity. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting Sirt2 and to develop next-generation inhibitors with enhanced potency and selectivity.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
SirReal-1: A Technical Guide to a Selective Sirtuin 2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the preliminary research applications of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). It details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high selectivity for Sirtuin 2 (Sirt2), a member of the NAD⁺-dependent class III histone deacetylase family.[1][2][3] Structurally, it belongs to the aminothiazole class of compounds. Preliminary research has focused on its direct biochemical and structural interaction with Sirt2. It operates through a unique "molecular wedge" mechanism, locking the enzyme in an open, inactive conformation.[1][3] Unlike its more potent analog, SirReal2, this compound functions as a direct competitive inhibitor with respect to the cofactor NAD⁺.[4] While its effects have been characterized in vitro, there is currently a lack of published data on its application in cell-based assays or in vivo models. This guide synthesizes the available information to provide a foundational resource for researchers interested in utilizing this compound as a tool for studying Sirt2 biology.
Mechanism of Action
This compound inhibits Sirt2 activity by physically obstructing the enzyme's active site. It functions as a dual competitor:
-
Acetyl-Lysine Competition: this compound directly competes with the acetylated lysine substrate for binding within the active site.
-
NAD⁺ Competition: Unlike the related compound SirReal2 (which is a partial non-competitive inhibitor), this compound is a competitive inhibitor with respect to the NAD⁺ cofactor.[4]
The binding of this compound induces and stabilizes an "open" conformation of the Sirt2 enzyme. This is achieved by acting as a "molecular wedge," preventing the necessary conformational changes for catalysis. The less bulky benzyl group of this compound, compared to the naphthyl group of the more potent SirReal2, allows the acetyl-lysine substrate to bind in a near-native position. However, this compound's presence slightly increases the distance between the backbone carbonyl of Val233 and the acetyl-lysine, which is sufficient to disable the hydrogen bond formation required for the deacetylation reaction.[1][4]
Quantitative Data
The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC₅₀) and through thermal stability shift assays.
| Parameter | Value | Target | Notes | Reference |
| IC₅₀ | 3.7 µM | Sirt2 | In vitro enzymatic assay. | [2] |
| Comparative Potency | 26-fold less potent | Sirt2 | Compared to SirReal2 in the same in vitro assay. | [1] |
| Thermal Shift (ΔTm) | Stabilizes Sirt2 | Sirt2 | Stabilization observed in the presence of 50 µM this compound. Enhanced with 5 mM NAD⁺ or 5 mM acetyl-lysine H3 peptide. | [1] |
Key Experimental Protocols
The following protocols are based on published methodologies for characterizing this compound and similar Sirt2 inhibitors.
In Vitro Sirt2 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the deacetylase activity of Sirt2 using a fluorogenic substrate. Inhibition is measured by a decrease in fluorescence.
Materials:
-
Recombinant human Sirt2 enzyme
-
This compound (dissolved in DMSO)
-
Fluorogenic acetylated peptide substrate (e.g., based on α-tubulin or p53 sequence)
-
NAD⁺ solution
-
Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to release the fluorophore after deacetylation)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute further in Sirt2 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a 96-well plate, add 25 µL of Sirt2 Assay Buffer to all wells.
-
Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of recombinant Sirt2 enzyme to each well (excluding negative controls). Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a 10 µL mixture of the fluorogenic substrate and NAD⁺ to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protein Thermal Shift Assay
This assay measures the change in a protein's melting temperature (Tm) upon ligand binding, indicating stabilization.
Materials:
-
Recombinant human Sirt2 enzyme
-
This compound (50 µM final concentration)
-
NAD⁺ (5 mM final concentration, optional)
-
Acetyl-lysine H3 peptide (5 mM final concentration, optional)
-
SYPRO Orange Protein Gel Stain (e.g., 5x final concentration)
-
Appropriate buffer (e.g., PBS or Tris-HCl)
-
Real-Time PCR (qPCR) instrument with melt curve capability
-
96-well PCR plates
Procedure:
-
Prepare a master mix for each condition (e.g., Sirt2 alone, Sirt2 + this compound, Sirt2 + this compound + NAD⁺). Each mix should contain the buffer, Sirt2 protein, and SYPRO Orange dye.
-
Aliquot the master mixes into the wells of a 96-well PCR plate.
-
Add this compound, NAD⁺, acetyl-lysine peptide, or vehicle control to the appropriate wells to reach the final desired concentrations.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate into the real-time PCR instrument.
-
Set up the instrument protocol:
-
Hold at 25°C for 2 minutes.
-
Ramp the temperature from 25°C to 95°C with a ramp rate of ~0.5-1.0°C per minute.
-
Set the instrument to continuously collect fluorescence data (using a channel compatible with SYPRO Orange, e.g., ROX).
-
-
Analyze the resulting melt curves. The melting temperature (Tm) is the midpoint of the transition, often calculated from the peak of the first derivative of the curve. A positive shift in Tm in the presence of this compound indicates protein stabilization.
Potential Signaling Pathway and Cellular Application
Sirt2's most well-characterized cytoplasmic substrate is α-tubulin. Deacetylation of α-tubulin by Sirt2 is associated with changes in microtubule stability and dynamics. Therefore, inhibition of Sirt2 by this compound is predicted to lead to an increase in the levels of acetylated α-tubulin.
Proposed Cell-Based Assay: α-Tubulin Acetylation via Western Blot
This protocol assesses Sirt2 inhibition within a cellular context by measuring the acetylation level of its substrate, α-tubulin. An increase in acetylated α-tubulin indicates target engagement by this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (for loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of lysis buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with the primary antibody against total α-tubulin.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation compared to the total α-tubulin loading control.
Conclusion and Future Directions
This compound is a well-characterized in vitro tool for the selective inhibition of Sirt2. Its unique, competitive mechanism of action and the available structural data provide a solid foundation for its use in biochemical and biophysical studies. The primary gap in the current understanding of this compound is the absence of published data demonstrating its efficacy and target engagement in cellular and in vivo models. Future research should focus on validating its predicted effect on downstream Sirt2 targets, such as α-tubulin acetylation, in a cellular context to bridge the gap between its biochemical activity and its potential as a pharmacological tool for studying Sirt2-mediated biological processes.
References
Unveiling the Molecular Taming of a Key Epigenetic Regulator: A Technical Guide to Sirt2 Inhibition by SirReal-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles governing the inhibition of Sirtuin 2 (Sirt2), a crucial NAD+-dependent lysine deacetylase, by the small molecule inhibitor SirReal-1. Sirt2 has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Understanding the precise mechanism of its inhibition is paramount for the development of next-generation selective Sirt2 modulators. This compound, a member of the sirtuin-rearranging ligands (SirReals), offers a unique paradigm of inhibition that extends beyond simple active site occlusion. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical data, detailed experimental protocols, and the downstream cellular consequences of Sirt2 inhibition by this compound.
Core Principles of Sirt2 Inhibition by this compound
This compound employs a sophisticated mechanism of action that involves a significant conformational rearrangement of the Sirt2 active site. Unlike traditional competitive inhibitors that directly block substrate or cofactor binding, this compound acts as a molecular wedge, locking the enzyme in an open, inactive conformation.[1][2][3] This induced structural change provides the basis for its high selectivity for Sirt2.
The binding of this compound to Sirt2 is competitive with the acetyl-lysine substrate, indicating an interaction within the substrate-binding pocket.[3] Furthermore, it exhibits a competitive inhibition pattern with respect to the NAD+ cofactor.[3] This dual competition arises from the inhibitor-induced rearrangement that affects the binding of both the substrate and the cofactor. The benzyl group of this compound occupies a key region of the active site, leading to a subtle displacement of the acetyl-lysine substrate, which in turn weakens the hydrogen bond formation crucial for catalysis.[3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. For comparative purposes, data for its more potent analog, SirReal2, is also presented.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Sirt2 | 3.7 µM | Fluorometric Assay | [4][5] |
| SirReal2 | Sirt2 | 140 nM | Fluorometric Assay | [1][6][7] |
Table 1: Inhibitory Potency of this compound and SirReal2 against Sirt2.
This compound demonstrates high selectivity for Sirt2 over other sirtuin isoforms, a critical attribute for a chemical probe and a potential therapeutic agent.
| Compound | Sirt1 Inhibition | Sirt3 Inhibition | Sirt4 Inhibition | Sirt5 Inhibition | Sirt6 Inhibition | Reference |
| This compound | High Sirt2 selectivity retained | High Sirt2 selectivity retained | Not Reported | Not Reported | Not Reported | [3] |
| SirReal2 | Very little effect | Very little effect | Very little effect | Very little effect | Very little effect | [1][8] |
Table 2: Sirtuin Selectivity Profile of this compound and SirReal2.
The inhibition constant (Ki) of this compound against the acetyl-lysine peptide further quantifies its competitive nature.
| Compound | Parameter | Value | Substrate | Reference |
| This compound | Ki | 3.33 µM | Acetyl-lysine peptide | [3] |
Table 3: Inhibition Constant of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two fundamental assays used to characterize this compound's interaction with Sirt2.
In Vitro Fluorometric Sirt2 Inhibition Assay
This assay quantifies the enzymatic activity of Sirt2 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human Sirt2 enzyme
-
This compound (dissolved in DMSO)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to keep the final DMSO concentration below 1%.
-
In a 96-well plate, add the Sirt2 enzyme to each well, excluding the negative control wells.
-
Add the diluted this compound solutions to their respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nicotinamide).
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Materials:
-
Recombinant human Sirt2 enzyme
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay Buffer
-
Real-time PCR instrument with a melt curve module
Procedure:
-
Prepare a solution of Sirt2 protein in the assay buffer.
-
In a PCR plate, mix the Sirt2 solution with the SYPRO Orange dye and varying concentrations of this compound or a vehicle control (DMSO). A typical final concentration for Sirt2 is 2-5 µM and for SYPRO Orange is 5x.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The binding of this compound to Sirt2 will stabilize the protein, resulting in an increase in its melting temperature (Tm).
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.
-
Analyze the data to determine the shift in Tm (ΔTm) in the presence of this compound compared to the vehicle control. A positive ΔTm indicates ligand binding and stabilization.[2][3][11][12][13]
Visualizing the Impact of this compound
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the DOT language in Graphviz.
Caption: Sirt2 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound represents a fascinating class of Sirt2 inhibitors that function through a unique allosteric mechanism, inducing a conformational change that locks the enzyme in an inactive state. This technical guide provides a foundational understanding of its inhibitory principles, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for researchers in the field. A thorough comprehension of the interaction between this compound and Sirt2 is instrumental for the rational design of more potent and selective inhibitors, ultimately paving the way for novel therapeutic interventions targeting Sirt2-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. SirReal2, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 9. benchchem.com [benchchem.com]
- 10. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SirReal-1 Treatment Protocol for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a member of the class III histone deacetylases (HDACs).[1] Sirtuins are NAD+-dependent enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, metabolism, and apoptosis.[2] Dysregulation of Sirt2 activity has been implicated in the pathogenesis of several diseases, including cancer, making it a promising therapeutic target.[3] this compound and its analogs, such as SirReal2, have emerged as valuable chemical probes to investigate the biological functions of Sirt2 and as potential anticancer agents.[4][5]
Sirt2 is predominantly a cytoplasmic protein, and its substrates include α-tubulin, BubR1, and other proteins involved in mitosis and cell cycle control.[4][6] Inhibition of Sirt2 by compounds like this compound is expected to induce hyperacetylation of its substrates, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed protocols for the in vitro application of this compound on cancer cell lines, based on available data for this compound and its closely related analog, SirReal2.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related, more potent Sirt2 inhibitor, SirReal2. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of SirReal Compounds against Sirtuins
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | Sirt2 | 3.7 | Selective for Sirt2 | [1] |
| SirReal2 | Sirt2 | 0.140 | Highly selective for Sirt2 over Sirt3-5 | [4] |
Table 2: Anti-proliferative Activity (GI50) of SirReal2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HGC-27 | Gastric Cancer | 7.85 ± 0.73 | [5] |
| HEK293T | Embryonic Kidney (transformed) | 5.87 ± 0.36 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | > 20 | [5] |
| MCF-7 | Breast Cancer | > 20 | [5] |
| PC-3M-luc | Prostate Cancer | > 20 | [5] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data for this compound in cancer cell lines is limited; however, the data for SirReal2 suggests that micromolar concentrations may be required to observe anti-proliferative effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Sirt2 and a general workflow for evaluating the effects of this compound on cancer cell lines.
Caption: Sirt2 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 or GI50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell line treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound or vehicle control as described previously.
-
Harvest cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modifications of proteins in the Sirt2 signaling pathway following this compound treatment.
Materials:
-
Cancer cell line treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sirt2, anti-acetylated-α-tubulin, anti-α-tubulin, anti-p53, anti-acetylated-p53, anti-cleaved-caspase-3, anti-PARP, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound is a valuable tool for studying the role of Sirt2 in cancer biology. The protocols outlined in this document provide a framework for investigating the effects of this compound on cancer cell viability, apoptosis, cell cycle progression, and the modulation of the Sirt2 signaling pathway. Due to the limited published data on the direct anti-cancer effects of this compound, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cancer cell line. The information provided for the more potent analog, SirReal2, can serve as a useful guide for initial experimental design. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00244A [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SirReal-1 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective small molecule inhibitor of Sirtuin 2 (Sirt2), an NAD-dependent lysine deacetylase.[1] Sirt2 is predominantly found in the cytoplasm and is involved in various cellular processes, including cytoskeletal dynamics, cell cycle control, and inflammation. Emerging evidence has implicated Sirt2 in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, making it a promising therapeutic target. This compound offers a valuable tool for investigating the role of Sirt2 in these complex disorders and for the preclinical assessment of Sirt2 inhibition as a neuroprotective strategy.
Mechanism of Action
This compound functions as a highly selective inhibitor of Sirt2. It acts as a "molecular wedge," binding to a specific pocket in the Sirt2 enzyme and locking it in an open, inactive conformation.[2] This unique mechanism of action prevents the binding of both the acetylated substrate and the NAD+ co-factor, thereby inhibiting the deacetylase activity of Sirt2.[3][4] The selectivity of this compound for Sirt2 over other sirtuin isoforms, particularly the closely related Sirt1 and Sirt3, makes it a precise tool for elucidating the specific functions of Sirt2 in cellular and disease models.
Data Presentation
Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | Sirt2 | 3.7 | Selective for Sirt2 | [1] |
| SirReal2 | Sirt2 | 0.235 | Highly selective for Sirt2 | [5] |
| AGK2 | Sirt2 | 3.5 | Selective for Sirt2 | [1] |
| Sirtinol | SIRT1/SIRT2 | - | Non-selective | [6] |
| 33i | Sirt2 | - | Selective for Sirt2 | [2][3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Sirt2 Inhibition Assay
This protocol is to determine the in vitro inhibitory activity of this compound on recombinant Sirt2 enzyme.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., Fluor de Lys®-SIRT2)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, NAD+, and the fluorogenic Sirt2 substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant Sirt2 enzyme to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
Cellular Model of Parkinson's Disease: SH-SY5Y Cells
This protocol describes the use of this compound in a human neuroblastoma cell line (SH-SY5Y) overexpressing α-synuclein, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Plasmid encoding human wild-type or mutant α-synuclein
-
Transfection reagent
-
This compound
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for western blotting
Procedure:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Transfect the cells with the α-synuclein expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Cell Viability Assessment:
-
Perform an MTT or LDH assay to determine the effect of this compound on cell viability in the presence of α-synuclein overexpression.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and western blotting to analyze the levels of total and aggregated α-synuclein.
-
Probe for acetylated α-tubulin to confirm the target engagement of this compound.
-
In Vivo Mouse Model of Parkinson's Disease (Adapted Protocol)
This protocol is adapted from studies using other Sirt2 inhibitors in the MPTP mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for this compound (e.g., DMSO and saline)
-
Equipment for behavioral testing (e.g., Rotarod)
-
Reagents and equipment for immunohistochemistry and western blotting.
Procedure:
-
Induction of Parkinsonism:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) to the mice once daily for 4 consecutive days.
-
-
Treatment:
-
One hour after the first MPTP injection, begin treatment with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control.
-
Continue the treatment once daily for the duration of the study (e.g., 7-14 days).
-
-
Behavioral Analysis:
-
Perform behavioral tests such as the Rotarod test to assess motor coordination at the end of the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for immunohistochemistry to stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
Alternatively, collect fresh brain tissue for western blot analysis to measure levels of Sirt2, acetylated α-tubulin, and α-synuclein.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Sirt2 in neurodegenerative diseases. Its selectivity allows for the precise dissection of Sirt2-mediated pathways in both in vitro and in vivo models. The provided application notes and protocols offer a framework for researchers to utilize this compound to explore the therapeutic potential of Sirt2 inhibition in conditions such as Parkinson's and Alzheimer's disease. Further research using this compound will be crucial in validating Sirt2 as a drug target and in the development of novel neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Standard Operating Procedure for SirReal-1 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs).[1][2] SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic pathways. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders. This compound acts as a molecular wedge, locking SIRT2 in an open conformation, thereby inhibiting its deacetylase activity.[3][4][5][6] It functions as a competitive inhibitor with respect to both NAD+ and the acetyl-lysine substrate.[7] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on SIRT2 activity and downstream cellular processes.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound against various sirtuin isoforms are summarized in the table below. This data is essential for designing experiments and interpreting results.
| Target | IC50 | Assay Conditions | Reference |
| SIRT2 | 3.7 µM | Fluorescence-based deacetylation assay | [1][2] |
| SIRT1 | > 50 µM | Fluorescence-based deacetylation assay | [8] |
| SIRT3 | > 50 µM | Fluorescence-based deacetylation assay | [8] |
| SIRT5 | > 50 µM | Fluorescence-based deacetylation assay | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Signaling Pathway
This compound inhibits the deacetylase activity of SIRT2. A primary and well-characterized substrate of SIRT2 is α-tubulin.[9] Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin at lysine 40 (K40). This post-translational modification is associated with microtubule stability and has implications for cell motility, morphology, and intracellular transport.[9][10][11][12] The signaling pathway is depicted below.
Experimental Protocols
In Vitro Fluorescence-Based SIRT2 Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against recombinant human SIRT2 using a commercially available fluorescence-based assay kit. The assay measures the fluorescence generated from a deacetylated substrate.
Materials:
-
Recombinant Human SIRT2 enzyme
-
Sirtuin Activity Assay Kit (containing acetylated p53-AFC substrate, NAD+, Developer, and Trichostatin A)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a DMSO-only control.
-
Prepare reaction mix: Prepare a master mix containing assay buffer, NAD+, and the acetylated p53-AFC substrate according to the manufacturer's instructions.
-
Add inhibitor: To the wells of the 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add enzyme: Add 20 µL of diluted SIRT2 enzyme to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Add developer: Add 25 µL of the developer solution (containing Trichostatin A to inhibit any contaminating classical HDACs) to each well.
-
Incubate: Incubate the plate at 37°C for 15 minutes in the dark.
-
Measure fluorescence: Read the fluorescence at an excitation of 400 nm and an emission of 505 nm.
-
Data analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a method to confirm the engagement of this compound with SIRT2 in living cells using the NanoBRET™ technology. This assay measures the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged SIRT2 (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). Competitive displacement of the tracer by this compound results in a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-SIRT2 fusion protein
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
This compound
-
96-well white, flat-bottom cell culture microplate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the NanoLuc®-SIRT2 plasmid according to the manufacturer's protocol. Incubate for 24 hours.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Opti-MEM™.
-
Cell treatment: Remove the growth medium from the transfected cells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Add tracer: Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Incubate: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add substrate: Add the Nano-Glo® Substrate to all wells.
-
Read BRET signal: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Data analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50 value.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]
- 9. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] α-Tubulin acetylation from the inside out | Semantic Scholar [semanticscholar.org]
- 11. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
SirReal-1: Application Notes and Protocols for Studying Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine deacetylase family of enzymes. Sirtuins play a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and cell cycle control, primarily through the deacetylation of histone and non-histone proteins. Dysregulation of Sirt2 activity has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound serves as a valuable chemical tool for elucidating the biological functions of Sirt2 and for validating it as a therapeutic target.
This document provides detailed application notes and experimental protocols for the use of this compound in studying protein acetylation.
Mechanism of Action
This compound exerts its inhibitory effect through a unique mechanism. It binds to the acetyl-lysine binding channel of Sirt2, acting as a molecular wedge that locks the enzyme in an open, inactive conformation.[1][2] This prevents the binding of acetylated substrates and subsequent deacetylation. This compound is competitive with the acetyl-lysine peptide substrate and non-competitive or competitive with the NAD+ cofactor, depending on the experimental conditions.[3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Sirt2) | 3.7 µM | In vitro enzymatic assay | [1] |
| Selectivity | High selectivity for Sirt2 over other sirtuins | In vitro enzymatic assays | [1] |
| Thermal Stabilization (ΔTm of Sirt2) | Increased in the presence of 50 µM this compound | In vitro thermal shift assay | [2] |
Comparison with SirReal2
This compound is part of the "Sirtuin-rearranging ligands" (SirReals) family. It is structurally related to SirReal2 but possesses a benzyl group instead of a naphthylmethyl substituent. This structural difference results in this compound being approximately 26-fold less potent than SirReal2 in in vitro assays.[1] However, it retains high selectivity for Sirt2.
Experimental Protocols
In Vitro Sirt2 Deacetylation Assay (Fluorogenic)
This protocol is for determining the IC50 of this compound against recombinant Sirt2 enzyme.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to release the fluorophore upon deacetylation)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the Sirt2 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
Assay Setup: To each well of the 96-well plate, add:
-
Sirt2 enzyme
-
This compound dilution or DMSO control
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the NAD+ and fluorogenic substrate mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Add the developer solution to each well and incubate for an additional 15-30 minutes at room temperature.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for α-Tubulin Acetylation via Western Blot
This protocol assesses the ability of this compound to inhibit Sirt2 in a cellular context by measuring the acetylation of its primary cytosolic substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize to the total α-tubulin signal. Compare the levels of acetylated α-tubulin in this compound-treated cells to the DMSO control.
Cancer Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Sterile p200 pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to 100% confluency.
-
Create the "Wound": Gently scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Wash: Wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a low-serum medium containing the desired concentrations of this compound or DMSO. A low-serum medium is used to minimize cell proliferation.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (Time 0).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
Mandatory Visualizations
Caption: Mechanism of Sirt2 inhibition by this compound.
Caption: Experimental workflow for studying protein acetylation with this compound.
References
Application Note: Utilizing SirReal-1 for High-Throughput Screening of Sirt2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A primary function of Sirt2 in the cytoplasm is the deacetylation of α-tubulin at lysine 40, a post-translational modification crucial for microtubule stability and dynamics.[1][2][3][4][5] Dysregulation of Sirt2 activity can, therefore, have profound effects on cellular processes such as cell division, motility, and intracellular transport.[4][6]
SirReal-1 is a potent and selective small molecule inhibitor of Sirt2.[7][8][9] It functions as a molecular "wedge," locking the Sirt2 enzyme in an open, inactive conformation.[7][8][9] Mechanistically, this compound is competitive with the cofactor NAD+ and the acetyl-lysine substrate.[8][10][11] This unique mechanism of action makes this compound an invaluable tool for studying Sirt2 function and for identifying novel Sirt2 inhibitors through high-throughput screening (HTS) assays.
This application note provides detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays to identify and characterize new Sirt2 inhibitors.
Sirt2 Signaling Pathway and Inhibition by this compound
Sirt2 plays a key role in regulating the acetylation state of α-tubulin. In a normal cellular context, Sirt2 removes the acetyl group from lysine 40 of α-tubulin, leading to deacetylated microtubules. This process is dependent on the presence of the cofactor NAD+. Inhibition of Sirt2 by this compound blocks this deacetylation, resulting in the accumulation of acetylated α-tubulin (hyperacetylation), which can impact microtubule-dependent cellular processes.
High-Throughput Screening Assays
Two primary types of HTS assays are described below: a biochemical assay to directly measure Sirt2 enzymatic activity and a cell-based assay to assess target engagement in a more physiologically relevant context.
Biochemical HTS Assay: Fluorogenic Sirt2 Activity Assay
This assay measures the deacetylase activity of recombinant Sirt2 using a fluorogenic substrate. The signal intensity is directly proportional to Sirt2 activity, and inhibitors will cause a decrease in the signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Sirt2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
Recombinant Human Sirt2: Prepare a 2x working solution in Sirt2 Assay Buffer.
-
Fluorogenic Sirt2 Substrate: Prepare a 4x working solution in Sirt2 Assay Buffer.
-
NAD+: Prepare a 4x working solution in Sirt2 Assay Buffer.
-
This compound (Positive Control): Prepare a 10 mM stock solution in DMSO and create a dilution series in Sirt2 Assay Buffer.
-
Test Compounds: Prepare stock solutions in DMSO and dilute in Sirt2 Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Sirt2 Assay Buffer containing 0.1% DMSO to the negative control wells.
-
Add 5 µL of diluted this compound to the positive control wells.
-
Add 5 µL of diluted test compounds to the sample wells.
-
Add 5 µL of the 2x Sirt2 enzyme solution to all wells except the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the premixed 4x fluorogenic substrate and 4x NAD+ solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis and Performance Metrics:
The performance of the HTS assay can be evaluated using the Z'-factor and signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[12][13][14][15][16]
| Parameter | Formula | Typical Value | Reference |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | 0.78 | [17] |
| Signal-to-Background (S/B) | Meansignal / Meanbackground | >10 | [18] |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., this compound), while SDneg and Meanneg refer to the negative control (DMSO).
Cell-Based HTS Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation. This assay can be adapted to a high-throughput format to screen for compounds that bind to and stabilize Sirt2 in cells.
Logical Relationship for CETSA:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO), a known Sirt2 stabilizer (like this compound), or test compounds for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Quantify the amount of soluble Sirt2 in the supernatant using a high-throughput detection method such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Presentation:
The results from a CETSA experiment can be presented as a thermal shift (ΔTagg), which is the change in the melting temperature of Sirt2 in the presence of a ligand.
| Compound | Concentration (µM) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 0 |
| This compound | 10 | +5.2 |
| Test Compound X | 10 | +3.8 |
| Test Compound Y | 10 | -0.5 |
Note: The ΔTagg values are representative and will vary depending on the cell line and experimental conditions.
Summary and Conclusion
This compound is a valuable tool for the discovery and characterization of novel Sirt2 inhibitors. The protocols outlined in this application note provide robust and reliable methods for high-throughput screening in both biochemical and cell-based formats. The fluorogenic biochemical assay allows for the direct measurement of Sirt2 enzymatic inhibition, while the CETSA provides crucial information on target engagement within a cellular context. By utilizing these assays, researchers can efficiently identify and advance new therapeutic candidates targeting Sirt2.
References
- 1. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assay.dev [assay.dev]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors | PLOS One [journals.plos.org]
- 18. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing SirReal-1's Impact on Cell Viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective inhibitor of Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family.[1] Sirt2 has been implicated in a variety of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[2][3][4] Dysregulation of Sirt2 activity is associated with various diseases, including cancer, making it a promising target for therapeutic intervention.[5][6] this compound acts as a molecular wedge, locking Sirt2 in an open, inactive conformation.[2] These application notes provide detailed methodologies to assess the impact of this compound on cell viability, focusing on its effects on cell proliferation, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability Assessment using MTT Assay
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 24 | [Value] | 100% |
| This compound | 1 | 24 | [Value] | [Value] |
| This compound | 3.7 (IC50) | 24 | [Value] | [Value] |
| This compound | 10 | 24 | [Value] | [Value] |
| Vehicle Control | 0 | 48 | [Value] | 100% |
| This compound | 1 | 48 | [Value] | [Value] |
| This compound | 3.7 (IC50) | 48 | [Value] | [Value] |
| This compound | 10 | 48 | [Value] | [Value] |
Table 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
| Treatment Group | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 3.7 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| Staurosporine (Positive Control) | 1 | [Value] | [Value] | [Value] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., cancer cell lines known to have Sirt2 expression).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is consistent across all treatment groups, including the vehicle control.
2. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.[8][9]
-
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells by trypsinization and resuspend them in a known volume of PBS or serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[8]
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
-
4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[10][11]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat them with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
5. Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and post-translational modification of proteins involved in cell viability and apoptosis pathways.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sirt2, anti-acetylated-p53, anti-p53, anti-p21, anti-Bax, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Discussion of Expected Outcomes
Inhibition of Sirt2 by this compound is expected to induce a dose- and time-dependent decrease in cell viability. This is anticipated to be a result of induced apoptosis and cell cycle arrest.[2][6] Mechanistically, Sirt2 inhibition is likely to lead to the hyperacetylation and activation of tumor suppressor proteins like p53.[5][12] Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax and cell cycle inhibitors like p21, leading to apoptosis and G1/S phase arrest, respectively.[12] Furthermore, Sirt2 inhibition may lead to the inactivation of pro-proliferative signaling pathways like the RAS/ERK pathway.[2] The experimental protocols provided herein will enable researchers to quantitatively assess these effects and elucidate the mechanisms by which this compound impacts cell viability.
References
- 1. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury | eLife [elifesciences.org]
- 2. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Practical Guide to Incorporating SirReal-1 in Research Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SirReal-1 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a member of the NAD+-dependent protein deacetylase family. Sirt2 has been implicated in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and cytoskeletal dynamics. Its dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound offers a valuable tool for investigating the biological functions of Sirt2 and for exploring its therapeutic potential. This guide provides detailed protocols and application notes for the effective incorporation of this compound into research protocols.
Mechanism of Action
This compound functions as a highly selective inhibitor of Sirt2. It acts as a molecular wedge, locking the Sirt2 enzyme in an open, inactive conformation.[1] Mechanistically, this compound is a competitive inhibitor with respect to the NAD+ cofactor and the acetylated lysine substrate.[1] This dual competitive inhibition leads to a robust suppression of Sirt2's deacetylase activity.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 3.7 µM | Recombinant Human Sirt2 | --INVALID-LINK-- |
| Binding Affinity (Kd) | Not explicitly reported | - | - |
| In Vitro Assay Concentration | 50 µM | Thermal Stability Assay | [1] |
Note: Further quantitative data, such as EC50 values in various cell lines and the percentage of tubulin hyperacetylation at specific concentrations, should be determined empirically for each experimental system.
Experimental Protocols
1. In Vitro Sirt2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available Sirt2 inhibitor screening kits and can be used to determine the IC50 of this compound or to screen for other Sirt2 inhibitors.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the substrate used)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for the assay. Remember to include a DMSO-only control.
-
Reaction Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Add 5 µL of a 10X NAD+ solution (final concentration will vary depending on the kit, typically 0.5-1 mM).
-
Add 5 µL of recombinant Sirt2 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 5 µL of the 10X fluorogenic Sirt2 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Add 50 µL of Developer solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Assay: Analysis of α-Tubulin Acetylation by Western Blot
A primary cellular substrate of Sirt2 is α-tubulin at lysine 40. Inhibition of Sirt2 by this compound leads to an increase in the acetylation of α-tubulin. This can be readily detected by western blotting.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium from a DMSO stock. A final concentration range of 1-20 µM is a good starting point. Include a DMSO-only vehicle control.
-
Treat the cells with this compound for a specified time course (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.
-
Compare the normalized values of the this compound treated samples to the vehicle control.
-
3. Cell-Based Assay: Analysis of α-Tubulin Acetylation by Immunofluorescence
This method allows for the visualization of changes in α-tubulin acetylation within the cellular microtubule network.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-acetyl-α-tubulin (Lys40)
-
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Allow cells to grow to 50-70% confluency.
-
Treat cells with this compound (e.g., 10 µM) and a DMSO vehicle control for the desired time (e.g., 12-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody against acetyl-α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the acetylated α-tubulin network and nuclei.
-
Qualitatively or quantitatively analyze the fluorescence intensity of acetylated α-tubulin in this compound treated cells compared to control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Sirt2 signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for analyzing α-tubulin acetylation by Western Blot.
Troubleshooting and Practical Tips
-
Solubility of this compound: this compound is soluble in DMSO. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium.
-
Optimizing this compound Concentration and Incubation Time: The optimal concentration and treatment duration for this compound can vary depending on the cell line and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system. Start with a concentration range of 1-20 µM and time points from 6 to 24 hours.
-
Antibody Validation: Ensure that the primary antibodies used for western blotting and immunofluorescence are specific for their target proteins. It is good practice to validate antibodies using positive and negative controls (e.g., cells with known high and low levels of the target protein or knockout/knockdown cell lines).
-
Loading Controls for Western Blotting: When analyzing changes in post-translational modifications like acetylation, it is essential to use a loading control that is not affected by the treatment. Total α-tubulin is a suitable loading control for assessing changes in acetylated α-tubulin.
-
Interpretation of Results: An increase in the ratio of acetylated α-tubulin to total α-tubulin upon this compound treatment is indicative of Sirt2 inhibition. However, it is important to consider that other deacetylases, such as HDAC6, also target α-tubulin. To confirm that the observed effect is Sirt2-specific, consider using Sirt2-knockdown or knockout cells as a control.
By following these protocols and considering the practical tips, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of Sirt2 in health and disease.
References
Troubleshooting & Optimization
How to solve SirReal-1 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively solve solubility issues with SirReal-1 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to challenges in dissolving it in aqueous buffers required for most biological assays. Poor solubility can result in compound precipitation, leading to inaccurate experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, it will likely have very low solubility and may not dissolve completely, or it may precipitate out of solution over time.
Q4: How can I prepare a working solution of this compound in an aqueous buffer from a DMSO stock?
A4: To prepare a working solution, you should first create a high-concentration stock solution in 100% DMSO. Then, perform a serial dilution of the stock solution into your aqueous buffer to reach the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing to ensure proper mixing and minimize precipitation. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[3]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
Solution 1: Optimize the Dilution Method
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer.
-
Vortexing: Ensure vigorous mixing by vortexing the solution immediately after adding the DMSO stock at each dilution step.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay.
Solution 2: Use of Co-solvents and Surfactants
For challenging applications, especially for in vivo studies or when higher concentrations in aqueous media are required, the use of co-solvents and surfactants is recommended. A formulation successfully used for the related compound SirReal2 can be adapted for this compound.[4]
-
Formulation Example: A vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for SirReal2 and can be tested for this compound.[4]
-
Rationale:
-
PEG300 (Polyethylene glycol 300): A water-miscible polymer that can increase the solubility of hydrophobic compounds.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that helps to disperse the compound and prevent aggregation.
-
Solution 3: pH Adjustment
This compound is an aminothiazole derivative. The solubility of such compounds can be pH-dependent. In acidic conditions, the amino group can become protonated, potentially increasing aqueous solubility. Experimenting with buffers of slightly acidic pH might improve solubility, but it is critical to ensure the pH is compatible with your experimental system.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations |
| Aqueous Buffers (PBS, Saline) | Very Low / Insoluble | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used as an alternative to DMSO for stock solutions, but may have lower solubilizing capacity for this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: C₂₁H₁₈N₄OS)
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (or other aqueous buffer)
-
Sterile tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution.
-
Immediately after adding the DMSO stock, vortex the solution thoroughly to ensure rapid and complete mixing. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiment. Always include a vehicle control with the same final concentration of DMSO in your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified SIRT2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing SirReal-1 Concentration for Maximum Sirt2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SirReal-1 for effective Sirt2 inhibition. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Sirt2?
This compound is a potent and selective small molecule inhibitor of Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family. It functions as a molecular wedge, locking the Sirt2 enzyme in an open, inactive conformation.[1] this compound is a competitive inhibitor with respect to both the acetylated lysine substrate and the NAD+ cofactor.[2]
Q2: What is the recommended concentration range for this compound in in vitro assays?
The half-maximal inhibitory concentration (IC50) of this compound for Sirt2 is approximately 3.7 µM.[3] For in vitro enzymatic assays, a concentration range of 0.1 µM to 50 µM is recommended to generate a complete dose-response curve and accurately determine the IC50 in your specific assay conditions.
Q3: How does this compound compare to other Sirt2 inhibitors like SirReal2?
This compound is structurally related to SirReal2 but is reported to be about 26-fold less potent.[1] While both are selective for Sirt2, SirReal2 exhibits a lower IC50 value, making it a more potent inhibitor. The choice between the two may depend on the desired potency and specific experimental context.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be selective for Sirt2, high concentrations may lead to off-target effects on other sirtuin isoforms or histone deacetylases (HDACs). It is recommended to perform selectivity profiling against other relevant sirtuins (e.g., SIRT1, SIRT3) and HDACs if off-target effects are a concern in your experimental system.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For aqueous-based assays, the DMSO stock should be diluted into the final assay buffer immediately before use, ensuring the final DMSO concentration is kept low (typically ≤1%) to avoid solvent-induced effects on enzyme activity or cell viability.
Data Summary
| Compound | Target | IC50 (in vitro) | Mechanism of Action | Key Characteristics |
| This compound | Sirt2 | ~3.7 µM[3] | Competitive inhibitor of acetyl-lysine substrate and NAD+[2] | Locks Sirt2 in an open conformation[1] |
| SirReal2 | Sirt2 | ~0.14 µM | Competitive inhibitor of acetyl-lysine substrate; partial non-competitive with NAD+ | ~26-fold more potent than this compound[1] |
Experimental Protocols & Troubleshooting
In Vitro Sirt2 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the IC50 of this compound against recombinant Sirt2 enzyme.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Sirt2 Enzyme: Prepare a working solution of recombinant human Sirt2 in assay buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a robust signal within the linear range of the assay.
-
Substrate: Use a commercially available fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore like AMC). Prepare a stock solution in assay buffer.
-
NAD+: Prepare a stock solution of NAD+ in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further into assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells.
-
Developer Solution: A solution containing a developing enzyme (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.
-
-
Assay Procedure:
-
Add 5 µL of the Sirt2 enzyme solution to each well of a 96-well black plate.
-
Add 45 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a substrate/NAD+ mixture (pre-warmed to 37°C) to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: In Vitro Assay
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the Sirt2 enzyme. Use a fresh aliquot. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Degraded NAD+ or substrate | Prepare fresh NAD+ and substrate solutions. | |
| High Background Fluorescence | Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Autofluorescence of the compound | Run a control plate with the compound but without the enzyme to measure its intrinsic fluorescence. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay incubation steps. | |
| This compound precipitation | Ensure this compound is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect for precipitates. Reduce the final concentration if necessary. |
Cellular Sirt2 Inhibition Assay (Western Blot for Tubulin Acetylation)
This protocol assesses the ability of this compound to inhibit Sirt2 in a cellular context by measuring the acetylation of α-tubulin, a known Sirt2 substrate.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Treat the cells with varying concentrations of this compound or a vehicle control (medium with the same DMSO concentration) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and the loading control using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control signal for each sample.
-
Plot the normalized signal against the this compound concentration to observe the dose-dependent increase in tubulin acetylation.
-
Troubleshooting Guide: Cellular Assay
| Issue | Possible Cause | Suggested Solution |
| No Increase in Tubulin Acetylation | Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Low Sirt2 activity in the chosen cell line | Confirm Sirt2 expression in your cell line. | |
| This compound instability in culture medium | Prepare fresh this compound dilutions for each experiment. Consider the stability of the compound in aqueous solutions over time. | |
| Cell Death or Toxicity | High DMSO concentration | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control. |
| Off-target effects of this compound at high concentrations | Use the lowest effective concentration of this compound. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting. |
| Uneven drug distribution | Mix the culture medium gently after adding this compound. |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for in vitro Sirt2 inhibition assay.
Caption: Sirt2 signaling and this compound inhibition.
Caption: Logic for troubleshooting failed experiments.
References
Technical Support Center: Strategies to Minimize SirReal-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SirReal-1, a selective Sirtuin 2 (SIRT2) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to minimizing off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is designed as a selective inhibitor of SIRT2. While it demonstrates high selectivity for SIRT2, it is crucial to consider potential off-target interactions. Comprehensive off-target profiling data for this compound is limited in publicly available literature. However, characterization of the more potent analog, SirReal2, shows high selectivity over other sirtuins (SIRT1, SIRT3-6)[1]. It is recommended to experimentally assess the effect of this compound on other relevant sirtuins and potential off-target kinases in your specific cellular model.
Q2: How can I be sure that the observed phenotype in my experiment is due to SIRT2 inhibition and not an off-target effect?
A2: Attributing an observed phenotype to SIRT2 inhibition requires rigorous experimental controls. Consider the following strategies:
-
Use a structurally distinct SIRT2 inhibitor: A different SIRT2 inhibitor with a distinct chemical scaffold should produce the same phenotype.
-
Genetic knockdown or knockout: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT2 expression should phenocopy the effects of this compound.
-
Inactive control: If available, use an inactive structural analog of this compound that does not inhibit SIRT2.
-
Rescue experiment: Reintroducing SIRT2 expression in a knockout/knockdown model should rescue the phenotype induced by this compound.
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the minimal concentration that elicits the desired on-target effect (e.g., increased tubulin acetylation) without causing significant cytotoxicity. As a starting point, concentrations ranging from 1 µM to 50 µM have been used in various studies with related compounds[2][3].
Q4: How does the stability of this compound in culture medium affect my experiments?
A4: The stability of any small molecule inhibitor in cell culture medium can impact experimental reproducibility. It is advisable to assess the stability of this compound under your specific experimental conditions (e.g., media composition, temperature, incubation time). Instability can lead to a decrease in the effective concentration of the inhibitor over time, potentially affecting the observed biological outcome.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
This could be due to off-target effects, issues with compound concentration, or cell line-specific responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High cytotoxicity observed at effective concentrations.
High cytotoxicity can mask the specific effects of SIRT2 inhibition.
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration of this compound that inhibits cell growth by 50%.
-
Optimize concentration and incubation time: Use the lowest effective concentration of this compound for the shortest duration necessary to observe the desired on-target effect.
-
Use a more sensitive cell line: If possible, switch to a cell line that is less sensitive to the cytotoxic effects of the compound.
-
Control for solvent toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) is not contributing to cytotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its more potent analog, SirReal2. This data can be used as a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of SirReal Compounds Against Sirtuins
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | SIRT2 | ~3.7 | Retains high selectivity for SIRT2. 26-fold less potent than SirReal2. |
| SirReal2 | SIRT2 | 0.140 | Highly selective for SIRT2 with minimal inhibition of SIRT1 and SIRT3-6[1][4]. |
| SirReal2 | SIRT1 | >100 | Greater than 1000-fold selectivity over SIRT1[5]. |
| SirReal2 | SIRT3 | >100 | Greater than 1000-fold selectivity over SIRT3[5]. |
Table 2: Cytotoxicity of SirReal2 in Various Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| MDA-MB-468 | Breast Cancer | ~25.43 | |
| MDA-MB-231 | Breast Cancer | ~21.18 | |
| MCF-7 | Breast Cancer | >50 | Modest effect on cell proliferation[3]. |
| SK-BR-3 | Breast Cancer | >50 | Modest effect on cell proliferation[3]. |
| HCT116 | Colorectal Cancer | 55.8 | In anchorage-independent growth assay[3]. |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.92 | In combination with VS-5584, the IC50 is reduced[6]. |
| KG-1a | Acute Myeloid Leukemia | ~0.97 | In combination with VS-5584, the IC50 is reduced[6]. |
| THP1 | Acute Myeloid Leukemia | ~0.95 | In combination with VS-5584, the IC50 is reduced[6]. |
| HGC-27 | Gastric Cancer | ~8 | For a SirReal2 analog[7]. |
| HEK293T | Embryonic Kidney | ~7 | For a SirReal2 analog[7]. |
Experimental Protocols
Protocol 1: In Vitro SIRT2 Deacetylation Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of this compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (from a commercial kit)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add SIRT2 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure fluorescence intensity with a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for in vitro SIRT2 deacetylation assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to SIRT2 within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermocycler
-
Western blot reagents and antibodies (anti-SIRT2, secondary antibody)
Procedure:
-
Treat cells with this compound (e.g., 10-50 µM) or vehicle for 1-2 hours at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble SIRT2 by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathways
Inhibition of SIRT2 by this compound can impact various downstream signaling pathways. Understanding these pathways is crucial for interpreting experimental results and anticipating potential off-target effects.
SIRT2 and Tubulin Acetylation
SIRT2 is a major α-tubulin deacetylase. Its inhibition by this compound leads to hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics.
Caption: this compound inhibits SIRT2, leading to increased tubulin acetylation.
SIRT2 and NF-κB Signaling
SIRT2 has been shown to deacetylate the p65 subunit of NF-κB, which can modulate its transcriptional activity and impact inflammatory responses.
Caption: this compound may modulate NF-κB signaling through SIRT2.
SIRT2 in Oxidative Stress and Glucose Metabolism
SIRT2 is implicated in cellular responses to oxidative stress and in the regulation of glucose metabolism. Its inhibition may therefore influence these processes.
Caption: Potential impact of this compound on oxidative stress and glucose metabolism.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00244A [pubs.rsc.org]
- 6. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of SirReal-1 in experimental conditions
Welcome to the technical support center for SirReal-1, a potent and selective inhibitor of Sirtuin 2 (Sirt2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound solution precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A1: This is a common issue for compounds dissolved in DMSO when diluted into aqueous solutions. Here are several steps you can take to resolve this:
-
Vortexing and Sonication: After dilution, vortex the solution vigorously. If precipitation persists, sonicate the solution for 5-10 minutes.
-
Gentle Warming: Gently warm the solution in a 37°C water bath while mixing. Ensure the solution cools to the appropriate temperature before adding it to your cells.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, you can slightly increase the final concentration of DMSO. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Two-Step Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the this compound stock into a smaller volume of your aqueous buffer or medium, ensuring it stays in solution, and then add this intermediate dilution to your final experimental volume.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to minimize the chances of precipitation over time.
Q2: How should I store my this compound stock solution and for how long is it stable?
A2: Proper storage is critical for maintaining the stability and activity of this compound.
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage. Vendor information suggests that stock solutions in DMSO can be stored at -20°C for up to 3 months.
-
Before Use: When you need to use an aliquot, allow it to thaw completely at room temperature and vortex gently before making your working dilutions.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration will depend on the cell type and the specific experimental endpoint.
-
Starting Point: A common starting point for cell-based assays is a concentration range of 1-10 µM. This compound has a reported IC50 of 3.7 µM for Sirt2 inhibition.[1][2]
-
Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Phenotypic Readouts: For observing downstream effects of Sirt2 inhibition, such as changes in tubulin acetylation, concentrations around the IC50 value are often effective.
Q4: Is this compound selective for Sirt2? What about off-target effects?
A4: this compound is known to be a highly selective inhibitor of Sirt2.
-
Selectivity: Studies have shown that this compound has no significant inhibitory activity against Sirt1 and Sirt3 at concentrations up to 100 µM.[3]
-
Mechanism: Its selectivity is attributed to its unique mechanism of action, which involves binding to the substrate-binding pocket and inducing a conformational change in Sirt2.[4][5][6]
-
Minimizing Off-Target Effects: To minimize the potential for off-target effects, it is always best practice to use the lowest effective concentration of any inhibitor, as determined by a dose-response curve in your experimental system.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| Sirt2 | 3.7 µM |
| Sirt1 | > 100 µM |
| Sirt3 | > 100 µM |
Data sourced from publicly available information.[1][2][3]
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | - | -20°C | 3 years |
| Stock Solution | DMSO | -20°C | 3 months |
| Stock Solution | DMSO | -80°C | 6 months |
General recommendations based on vendor data for similar small molecules.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Sirt2 Inhibition Assay (Fluorometric)
This protocol is for determining the IC50 of this compound against recombinant Sirt2.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to release the fluorophore)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the 96-well plate, add the Sirt2 enzyme to each well (except for the no-enzyme control). Add the diluted this compound to the respective wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Stop the reaction and initiate fluorescence by adding the developer solution to each well.
-
Read Fluorescence: Incubate at room temperature for 15-30 minutes and then measure the fluorescence intensity with a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol assesses the effect of this compound on the acetylation of α-tubulin, a known Sirt2 substrate, in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-α-tubulin primary antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of Sirt2 inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SirReal1 |CAS:801227-82-7 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in replicating studies with SirReal-1
Welcome to the technical support center for SirReal-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise when working with this selective Sirtuin 2 (SIRT2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of SIRT2, a member of the NAD+-dependent lysine deacetylase family of proteins.[1][2] It functions through a unique mechanism, acting as a "molecular wedge" that locks the SIRT2 enzyme in an open, inactive conformation.[3][4] This prevents the binding of acetylated lysine substrates, thereby inhibiting SIRT2's deacetylase activity. Kinetically, this compound acts as a competitive inhibitor with respect to the acetyl-lysine peptide and a NAD+-competitive inhibitor.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound should be dissolved in newly opened, anhydrous DMSO to prepare a concentrated stock solution. For cellular assays, this stock can then be diluted in cell culture media. Note that hygroscopic DMSO can significantly impact solubility.[7] If precipitation occurs upon dilution, gentle warming and sonication may aid dissolution.
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound against human SIRT2 has been reported to be 3.7 µM.[1] Potency can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.
Q4: How selective is this compound for SIRT2 over other sirtuin isoforms?
A4: this compound was developed as a selective SIRT2 inhibitor.[3][4] While it shows high selectivity, it is crucial to perform control experiments to rule out potential off-target effects on other sirtuins (e.g., SIRT1, SIRT3) in your specific experimental model, especially when using higher concentrations.[8]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of SIRT2 activity in our assay.
-
Possible Cause 1: Reagent Instability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh dilutions from a concentrated stock solution for each experiment. Aliquot the main stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The inhibitory activity of this compound is dependent on the concentrations of both the acetylated peptide substrate and the NAD+ cofactor.[5][6]
-
Solution: Ensure your assay buffer conditions are optimized. Verify the concentrations of your substrate and NAD+. Consider running a matrix of concentrations to determine the optimal conditions for your specific system.
-
-
Possible Cause 3: this compound Precipitation. The compound may precipitate out of aqueous solutions, especially when diluting a concentrated DMSO stock into assay buffer.
-
Solution: Visually inspect for precipitation after dilution. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to maintain solubility and minimize solvent effects. Consider using a formulation with excipients like PEG300 or Tween-80 for improved solubility in complex media.[7]
-
Problem 2: We observe unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Cause 1: High Inhibitor Concentration. Off-target effects of kinase and enzyme inhibitors are often concentration-dependent.[9]
-
Solution: Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., hyperacetylation of α-tubulin). Avoid using concentrations significantly higher than the established IC50.
-
-
Possible Cause 2: Non-SIRT2 Targets. While selective, this compound could potentially interact with other proteins.
-
Solution: Use a structurally distinct SIRT2 inhibitor as a control to confirm that the observed phenotype is due to SIRT2 inhibition. Additionally, consider using genetic approaches, such as SIRT2 siRNA or knockout cell lines, to validate the specificity of the observed effect.[10]
-
Data & Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and a related, more potent compound, SirReal2, for comparison.
| Compound | Target | IC50 (µM) | Mechanism of Inhibition (vs. Ac-Lys Peptide) | Mechanism of Inhibition (vs. NAD+) |
| This compound | SIRT2 | 3.7[1] | Competitive[5][6] | Competitive[5][6] |
| SirReal2 | SIRT2 | 0.14[7] | Competitive[5][6] | Partial Non-competitive[5][6] |
Experimental Protocol: Western Blot for α-Tubulin Acetylation
This protocol provides a method to assess the cellular activity of this compound by measuring the acetylation of α-tubulin, a known SIRT2 substrate.
-
Cell Culture: Plate HeLa cells or another suitable cell line at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to final concentrations for a dose-response experiment (e.g., 0 µM, 1 µM, 3.7 µM, 10 µM, 30 µM). Ensure the final DMSO concentration is constant across all conditions (e.g., 0.1%).
-
Remove the old medium from cells and replace it with the this compound-containing medium.
-
Incubate for the desired time (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of proteins.
-
Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or β-actin as a loading control on the same or a parallel blot.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the acetylated-α-tubulin signal to the total tubulin or loading control signal.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits SIRT2 by locking it in an inactive conformation.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]
- 9. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for SirReal-1 storage and handling
Welcome to the technical support center for SirReal-1, a potent and selective inhibitor of Sirtuin 2 (SIRT2). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets SIRT2, a member of the NAD+-dependent protein deacetylase family.[1] SIRT2 is primarily localized in the cytoplasm and is involved in the deacetylation of various protein substrates, including α-tubulin.[2][3][4] By inhibiting SIRT2, this compound prevents the removal of acetyl groups from these substrates, leading to their hyperacetylation.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline, lyophilized powder is typically stored at -20°C for long-term stability, where it can be stable for at least two years.
Q3: How do I reconstitute this compound for experimental use?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5][6][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
Q4: How should I store the reconstituted this compound solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] It is advisable to use freshly prepared dilutions for experiments.
Q5: What is a known cellular target of SIRT2 that can be monitored to assess this compound activity?
A well-established substrate of SIRT2 is α-tubulin.[2][3][4] Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin at the lysine-40 residue. This can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin.
Storage and Handling Data
| Parameter | Recommendation |
| Form | Lyophilized powder |
| Long-Term Storage (Solid) | -20°C |
| Shipping Condition | Room temperature (in the continental US; may vary elsewhere)[1] |
| Reconstitution Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C |
| Solution Stability | Minimize freeze-thaw cycles. Use freshly prepared dilutions for experiments. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on α-tubulin acetylation | - Incorrect concentration: The concentration of this compound may be too low to effectively inhibit SIRT2 in your cell type. - Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Low SIRT2 expression: The cell line used may have low endogenous levels of SIRT2. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. - Prepare a fresh stock solution of this compound from lyophilized powder. - Confirm SIRT2 expression in your cell line by Western blot or qPCR. |
| High cell toxicity or off-target effects | - High concentration of this compound: Excessive concentrations can lead to non-specific effects. - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. - Prolonged incubation time: Continuous exposure to the inhibitor may be detrimental to cell health. | - Lower the concentration of this compound used. - Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (DMSO alone). - Optimize the incubation time to the minimum required to observe the desired effect. |
| Precipitation of this compound in cell culture medium | - Low solubility in aqueous solutions: this compound, like many small molecules, has limited solubility in aqueous media. | - Ensure the final concentration of this compound in the medium does not exceed its solubility limit. - When diluting the DMSO stock solution, add it to the medium dropwise while vortexing to ensure proper mixing. |
Experimental Protocols
Protocol: Analysis of α-Tubulin Acetylation by Western Blot
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of α-tubulin acetylation levels by Western blot.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. b. Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1-10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. c. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis: a. After treatment, place the culture plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors like trichostatin A and nicotinamide). c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein like β-actin or GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
Refining experimental protocols for consistent SirReal-1 results
Welcome to the technical support center for SirReal-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a member of the NAD⁺-dependent lysine deacetylase family.[1] Its mechanism involves acting as a molecular wedge that binds to the enzyme and locks it in an "open" conformation. This prevents the proper binding of the acetyl-lysine substrate, thereby inhibiting the deacetylation reaction.[2][3] this compound is competitive with the acetyl-lysine peptide and also functions as a NAD⁺-competitive inhibitor.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the DMSO stock solution at -20°C or -80°C for long-term stability. For immediate use in cell culture, the DMSO stock can be further diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What is the reported IC₅₀ of this compound against Sirt2?
A3: The half-maximal inhibitory concentration (IC₅₀) for this compound against human Sirt2 is reported to be 3.7 µM.[1] However, this value can vary depending on the specific assay conditions, including the concentrations of the Sirt2 enzyme, the acetylated substrate, and NAD⁺.
Q4: Is this compound selective for Sirt2 over other sirtuin isoforms?
A4: Yes, this compound is reported to be a selective inhibitor of Sirt2.[2][3] However, at higher concentrations, off-target effects, including inhibition of other sirtuins, may be observed. It is always recommended to perform selectivity profiling against other relevant sirtuin isoforms (e.g., SIRT1, SIRT3) if they are pertinent to your biological system.
Troubleshooting Guides
Problem 1: Inconsistent IC₅₀ values in our in vitro Sirt2 inhibition assay.
-
Potential Cause 1: Reagent Concentration. The apparent IC₅₀ value is highly sensitive to the concentrations of the enzyme (Sirt2), the acetylated peptide substrate, and the cofactor (NAD⁺).
-
Solution: Ensure that the concentrations of all key reagents are consistent across all experiments. Use concentrations that are appropriate for the specific assay kinetics (e.g., substrate concentration near its Kₘ value). Document all concentrations meticulously.
-
-
Potential Cause 2: Assay Incubation Time. The inhibitor may require a specific amount of time to reach equilibrium with the enzyme.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the Sirt2 enzyme before initiating the reaction by adding the substrate or NAD⁺.
-
-
Potential Cause 3: Reagent Quality. The purity and activity of the recombinant Sirt2 enzyme, the purity of the synthetic peptide substrate, and the integrity of the NAD⁺ can all affect results.
-
Solution: Use high-quality, purified reagents. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. If issues persist, test a new batch of enzyme or NAD⁺.
-
Problem 2: No observable effect of this compound in cell-based assays.
-
Potential Cause 1: Insufficient Concentration or Incubation Time. The compound may not reach its effective intracellular concentration or the treatment duration may be too short to produce a measurable phenotypic change.
-
Solution: Perform a dose-response and time-course experiment. Start with a concentration range around the reported IC₅₀ (e.g., 1 µM to 50 µM) and vary the treatment duration (e.g., 6, 12, 24, 48 hours).
-
-
Potential Cause 2: Poor Cell Permeability. While many small molecules can cross the cell membrane, permeability can be a limiting factor.
-
Solution: Confirm target engagement within the cell. An effective method is to measure the acetylation status of a known Sirt2 substrate, such as α-tubulin, via Western blot. An increase in acetylated α-tubulin upon treatment would confirm that this compound is entering the cells and inhibiting Sirt2.
-
-
Potential Cause 3: Slow Protein Turnover. The biological endpoint being measured may be a protein with a very slow turnover rate. Even if Sirt2 is inhibited, the change in the downstream marker may take longer to become apparent.
-
Solution: Select a downstream marker with a more dynamic response. The post-translational modification of α-tubulin is often a rapid and direct readout of Sirt2 activity in cells.
-
Problem 3: Observed cellular toxicity or unexpected phenotypes.
-
Potential Cause 1: Off-Target Effects. At high concentrations, this compound may inhibit other cellular targets, leading to unintended biological consequences.[5]
-
Solution: Use the lowest effective concentration of this compound that produces the desired on-target effect (e.g., increased tubulin acetylation).[6] Include appropriate controls, such as a structurally related but inactive compound if available. A rescue experiment, where the phenotype is reversed by overexpressing Sirt2, can also help confirm on-target activity.
-
-
Potential Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all treatment groups, including the "vehicle-only" control, and is below the known toxic threshold for your specific cell line (usually <0.5%).
-
Quantitative Data Summary
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Sirtuin 2 (Sirt2) | [1] |
| Reported IC₅₀ | 3.7 µM | [1] |
| Mechanism of Action | Substrate-Competitive, NAD⁺-Competitive | [4] |
| Binding Mode | Locks Sirt2 in an open conformation | [2][3] |
Table 2: Sirtuin Selectivity Profile of SirReal Compounds (Data derived from related SirReal-type inhibitors)
| Sirtuin Isoform | Inhibition at 50 µM | Reference |
| SIRT1 | Low to moderate | [7][8] |
| SIRT2 | High | [7][8] |
| SIRT3 | Low | [7][8] |
| SIRT5 | Low | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Sirt2 Deacetylation Assay
This protocol is designed to measure the IC₅₀ of this compound against recombinant human Sirt2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Sirt2 Enzyme: Prepare a 2x working solution of recombinant human Sirt2 in Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a 4x working solution containing a fluorogenic acetylated peptide substrate and NAD⁺ in Assay Buffer.
-
This compound: Prepare a series of 4x dilutions in Assay Buffer containing the same final percentage of DMSO.
-
Developer Solution: Prepare according to the assay kit manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 25 µL of the 2x Sirt2 enzyme solution to all other wells.
-
Add 25 µL of the 4x this compound dilutions (or vehicle for "no inhibitor" controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 4x Substrate/Cofactor mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the Developer Solution.
-
Incubate at 37°C for 15 minutes.
-
Read the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data with the "no inhibitor" control set to 100% activity.
-
Plot the normalized activity versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cellular α-tubulin Acetylation Assay by Western Blot
This protocol is used to confirm the in-cell activity of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total α-tubulin or another loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for acetylated α-tubulin and the loading control using software like ImageJ.
-
Normalize the acetylated α-tubulin signal to the loading control signal for each sample.
-
Compare the normalized values across different treatment conditions.
-
Visualizations
Caption: this compound inhibits the Sirt2-mediated deacetylation of substrates like α-tubulin.
Caption: A standard workflow for assessing this compound activity in a cellular context.
Caption: A logical flowchart for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming limitations of SirReal-1 in specific research models
Welcome to the technical support center for SirReal-1. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common limitations and optimize your research models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected cellular phenotypes unrelated to the known this compound target pathway. How can I investigate and mitigate potential off-target effects?
A1: Unanticipated phenotypes can arise from this compound interacting with unintended molecular targets. A systematic approach involving target validation and dose-response analysis is crucial.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging its intended target (e.g., via a cellular thermal shift assay or Western blot for downstream pathway markers).
-
Perform a Dose-Response Curve: Run a wide range of this compound concentrations to determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of the intended target.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of the same target. If the phenotype persists only with this compound, it is likely an off-target effect.
-
Kinome Profiling: Perform a broad-spectrum kinome screen to identify potential off-target kinases. The data below shows a sample result for this compound, identifying a significant off-target interaction with Kinase-Z.
Data Presentation: Kinome Profiling of this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Intended Target-X | 98% | 50 |
| Off-Target Kinase-Y | 15% | > 10,000 |
| Off-Target Kinase-Z | 85% | 300 |
| Off-Target Kinase-A | 5% | > 10,000 |
Experimental Protocols: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify the engagement of this compound with its intracellular target.
-
Cell Treatment: Treat cultured cells with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 1 µM) for 1 hour.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble protein) and analyze the protein levels of the intended target via Western blotting. A stabilized target (due to this compound binding) will remain in solution at higher temperatures compared to the DMSO control.
Mandatory Visualization: Troubleshooting Off-Target Effects
Validation & Comparative
A Comparative Guide to SirReal-1 and SirReal-2: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SirReal-1 and SirReal-2, two selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in a variety of cellular processes including cell cycle regulation, metabolic control, and tumorigenesis. This document outlines their respective efficacies, mechanisms of action, and the experimental frameworks used to evaluate their performance, offering a valuable resource for researchers investigating SIRT2-related pathways.
Quantitative Comparison of Inhibitor Potency
SirReal-2 demonstrates significantly higher potency in inhibiting SIRT2 compared to this compound. The half-maximal inhibitory concentration (IC50) values from in vitro assays consistently show a marked difference in their efficacy.
| Inhibitor | SIRT2 IC50 (Deacetylation Activity) | Selectivity Profile |
| This compound | ~3.6 µM (26-fold less potent than SirReal-2)[1][2] | Highly selective for SIRT2.[1] |
| SirReal-2 | 140 nM[3][4] | Highly selective for SIRT2 over other sirtuins (SIRT1, SIRT3, SIRT4, SIRT5).[1][3] |
Mechanism of Action: A Tale of Two Binders
While both this compound and SirReal-2 target SIRT2, their mechanisms of inhibition exhibit subtle yet crucial differences that underpin their varied potencies. Both molecules function as molecular wedges, locking SIRT2 in an open conformation.[2]
This compound acts as a competitive inhibitor with respect to the NAD+ cofactor.[5] Its benzyl substituent allows the acetyl-lysine substrate to bind in a near-physiological position; however, it slightly increases the distance between the backbone carbonyl of Val233 and the Nε of the acetyl-lysine, thereby preventing the necessary hydrogen bond formation for deacetylation.[1][5]
SirReal-2 , in contrast, is a partial non-competitive inhibitor towards NAD+.[5] Its bulkier naphthyl-methyl group physically displaces the acetyl-lysine substrate by approximately 5 Å from its normal binding position.[1][5] This significant displacement prevents the Nε-group of the acetyl-lysine from forming a hydrogen bond with the backbone carbonyl of the conserved Val232, effectively halting the deacetylation reaction.[1][5]
Both this compound and SirReal-2 are competitive inhibitors with respect to the acetyl-lysine peptide substrate.[5]
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the reliable comparison of inhibitors. The following are detailed methodologies for key experiments used to characterize and compare SIRT2 inhibitors like this compound and SirReal-2.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of SIRT2 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Z-Lys(Ac)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[6]
-
This compound and SirReal-2
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and SirReal-2 in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well (excluding negative controls).
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[7]
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.[7]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[8]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular SIRT2 Target Engagement Assay (α-tubulin acetylation)
This assay assesses the ability of an inhibitor to block SIRT2 activity within a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin. An increase in acetylated α-tubulin indicates SIRT2 inhibition.
Materials:
-
Cell culture medium and reagents
-
This compound and SirReal-2
-
Lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, SirReal-2, or a vehicle control for a specified duration (e.g., 5 hours).[10]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Visualizing the Molecular Landscape
SIRT2 Signaling Pathway and Inhibition
SIRT2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes. Its inhibition by SirReal compounds can lead to the hyperacetylation of its substrates, thereby modulating downstream cellular events.
Caption: SIRT2-mediated deacetylation and its inhibition by SirReal compounds.
Experimental Workflow for Comparing SIRT2 Inhibitor Potency
The following diagram illustrates the general workflow for determining and comparing the in vitro potency of SIRT2 inhibitors.
Caption: Workflow for comparing the in vitro potency of SIRT2 inhibitors.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
SirReal-1 Versus Other Sirt2 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SirReal-1 with other commercially available Sirt2 inhibitors. The information presented is collated from peer-reviewed scientific literature to aid in the selection of the most appropriate compound for your research needs.
Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine deacetylase family, is a key regulator of various cellular processes, including cell cycle progression, cytoskeletal dynamics, and metabolic homeostasis. Its dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases to cancer, making it an attractive target for therapeutic intervention. This compound is a potent and selective Sirt2 inhibitor that, along with its analogues, operates through a unique mechanism of action. This guide will compare the performance of this compound with other well-established Sirt2 inhibitors, namely AGK2, AK7, and Tenovin-6.
Quantitative Comparison of Sirt2 Inhibitors
The potency and selectivity of enzyme inhibitors are critical parameters for their utility as research tools and potential therapeutic agents. The following tables summarize the in vitro inhibitory activities of this compound and other Sirt2 inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions.
Table 1: In Vitro Potency of Sirt2 Inhibitors
| Inhibitor | Sirt2 IC50 (µM) | Source |
| This compound | 3.64 | [1] |
| SirReal2 | 0.14 | [1] |
| AGK2 | 3.5 - 9.0 | [2][3] |
| Tenovin-6 | 9.0 | [2] |
| TM | 0.038 | [2] |
Note: The IC50 for this compound was calculated based on the information that it is 26-fold less potent than SirReal2, for which an IC50 of 0.14 µM was reported in the same study[1].
Table 2: Selectivity Profile of Sirt2 Inhibitors
| Inhibitor | Sirt1 Inhibition | Sirt3 Inhibition | Source |
| This compound | High Selectivity for Sirt2 | High Selectivity for Sirt2 | [1] |
| SirReal2 | >1000-fold selective for Sirt2 | >1000-fold selective for Sirt2 | [1] |
| AGK2 | Inhibits Sirt1 | Minimal inhibition of Sirt3 | [2] |
| Tenovin-6 | Inhibits Sirt1 (IC50 ~26 µM) | Not specified | [2] |
| TM | ~650-fold selective for Sirt2 | No inhibition at 50 µM | [2] |
Mechanism of Action
This compound and its analogue SirReal2 employ a unique "molecular wedge" mechanism. They bind to the active site of Sirt2, inducing a conformational change that locks the enzyme in an open, inactive state.[1][4] this compound acts as a competitive inhibitor with respect to the acetyl-lysine substrate and the NAD+ cofactor.[1] This is in contrast to some other inhibitors like AGK2, which is primarily competitive with NAD+.
Sirt2 Signaling Pathways
Sirt2 is predominantly localized in the cytoplasm and plays a crucial role in regulating microtubule dynamics through the deacetylation of α-tubulin. This function has significant implications in cellular processes like mitosis and in the pathogenesis of neurodegenerative diseases.[5][6][7]
Caption: Sirt2-mediated deacetylation of α-tubulin and its inhibition.
Experimental Protocols
In Vitro Sirt2 Deacetylation Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro potency of Sirt2 inhibitors.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine and a quenched fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test inhibitors (this compound, AGK2, etc.) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the Sirt2 enzyme to each well (except for the blank).
-
Add the diluted inhibitors to the respective wells. Include a DMSO vehicle control.
-
Add NAD+ to all wells except the no-NAD+ control.
-
Initiate the reaction by adding the fluorogenic Sirt2 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developing solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Caption: General workflow for a fluorometric Sirt2 inhibition assay.
Western Blot for α-Tubulin Acetylation
This method assesses the cellular activity of Sirt2 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the Sirt2 inhibitors or vehicle control for a desired period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Conclusion
This compound is a highly selective Sirt2 inhibitor with a unique mechanism of action. While it is less potent than its analogue SirReal2, it offers a valuable tool for studying Sirt2 function with minimal off-target effects on other sirtuins. Compared to less selective inhibitors like AGK2 and Tenovin-6, this compound provides a more targeted approach for investigating the specific roles of Sirt2 in cellular pathways. The choice of inhibitor will ultimately depend on the specific experimental goals, with this compound being an excellent option when high selectivity is paramount.
References
- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Confirming SirReal-1's Mechanism of Action: An Experimental Comparison Guide
For researchers and drug development professionals investigating the landscape of sirtuin modulation, SirReal-1 has emerged as a notable selective inhibitor of Sirtuin 2 (SIRT2). Understanding and experimentally verifying its mechanism of action is crucial for its application in research and potential therapeutic development. This guide provides a detailed comparison of experimental approaches to confirm the mechanism of action of this compound, alongside alternative SIRT2 inhibitors.
Biochemical Validation of SIRT2 Inhibition
The initial step in confirming this compound's mechanism of action is to quantify its inhibitory effect on SIRT2 enzymatic activity in a controlled, in vitro setting. This is typically achieved using a fluorescence-based assay.
Experimental Protocol: In Vitro SIRT2 Activity Assay
This protocol utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the SIRT2 activity.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide)
-
NAD+ (SIRT2 cofactor)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and comparator compounds (AGK2, SirReal2, Tenovin-1) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, the fluorogenic substrate, and the test compounds.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation: In Vitro SIRT2 Inhibition
| Compound | Target(s) | IC50 (µM) for SIRT2 | Selectivity Notes |
| This compound | SIRT2 | 3.7[1] | Highly selective for SIRT2. |
| AGK2 | SIRT2 | 3.5[2] | Selective for SIRT2 over SIRT1 and SIRT3.[2] |
| SirReal2 | SIRT2 | 0.14 | Potent and selective SIRT2 inhibitor.[1][3] |
| Tenovin-1 | SIRT1, SIRT2 | 10 (for SIRT2) | Dual inhibitor of SIRT1 and SIRT2.[4] |
Diagram: Workflow for In Vitro SIRT2 Activity Assay
Caption: Workflow for determining the in vitro IC50 of SIRT2 inhibitors.
Confirming Target Engagement in a Cellular Environment
While in vitro assays are essential, it is crucial to confirm that this compound engages its target, SIRT2, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials:
-
Cell line expressing endogenous SIRT2 (e.g., HeLa or HEK293T)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-SIRT2, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound, comparator compounds, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant (soluble fraction) and determine protein concentration.
-
Analyze the amount of soluble SIRT2 at each temperature by Western blotting.
-
Use GAPDH as a loading control, which should denature at a different temperature profile.
-
Data Presentation: CETSA Results
The results are typically presented as a melting curve, plotting the percentage of soluble SIRT2 against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Compound | Target Engagement (ΔTm in °C) |
| This compound | Positive shift expected |
| AGK2 | Positive shift expected |
| SirReal2 | Positive shift expected |
| Tenovin-1 | Positive shift expected |
| Vehicle (DMSO) | Baseline melting curve |
Diagram: CETSA Experimental Workflow
Caption: Workflow for confirming target engagement using CETSA.
Assessing Downstream Cellular Effects
Confirming that this compound not only binds to SIRT2 but also modulates its function in cells is the final and most biologically relevant step. A well-established downstream substrate of SIRT2 is α-tubulin.[5][6][7] SIRT2 deacetylates α-tubulin at lysine 40; therefore, inhibition of SIRT2 should lead to an increase in acetylated α-tubulin.
Experimental Protocol: Western Blot for Acetylated α-Tubulin
-
Reagents and Materials:
-
Cell line (e.g., HeLa or SH-SY5Y)
-
This compound and comparator compounds
-
Lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
Antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (total), anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Culture cells and treat with a dose-range of this compound and comparator compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the total protein lysate.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against acetylated-α-tubulin, total α-tubulin, and a loading control.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin and the loading control.
-
Data Presentation: Acetylated α-Tubulin Levels
| Compound (at IC50 concentration) | Fold Increase in Acetylated α-Tubulin |
| This compound | Expected to increase |
| AGK2 | Expected to increase |
| SirReal2 | Expected to increase |
| Tenovin-1 | Expected to increase |
| Vehicle (DMSO) | Baseline |
Diagram: SIRT2 Signaling Pathway and Point of Inhibition
Caption: this compound inhibits SIRT2-mediated deacetylation of α-tubulin.
By systematically performing these experiments, researchers can rigorously confirm the mechanism of action of this compound as a selective SIRT2 inhibitor, benchmark its performance against other known inhibitors, and gain confidence in its use as a chemical probe to investigate the biological roles of SIRT2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SirReal-1 Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings obtained with the selective Sirtuin 2 (SIRT2) inhibitor, SirReal-1, and those derived from genetic approaches for SIRT2 modulation. By juxtaposing pharmacological and genetic data, this document aims to offer a robust validation of this compound as a specific chemical probe for studying SIRT2 function.
Executive Summary
This compound is a potent and selective inhibitor of SIRT2, a member of the NAD+-dependent deacetylase family implicated in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Cross-validation of pharmacological findings with genetic perturbations is a critical step in target validation and drug discovery. This guide presents a comparative analysis of the effects of this compound with those of SIRT2 knockdown (siRNA) and knockout (KO) approaches, focusing on key biochemical and cellular readouts. The data presented herein supports the on-target activity of this compound and highlights its utility as a valuable tool for elucidating the biological roles of SIRT2.
Data Presentation: Pharmacological vs. Genetic Inhibition of SIRT2
The following tables summarize quantitative data from various studies, comparing the effects of this compound and its close analog, SirReal2, with genetic inhibition of SIRT2.
Table 1: In Vitro Potency and Selectivity of SIRT2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference |
| This compound | SIRT2 | 3.7 | High (data not quantified) | High (data not quantified) | [1] |
| SirReal2 | SIRT2 | 0.23 | >100-fold | >100-fold | [2] |
| AGK2 | SIRT2 | ~8.0 | ~5-fold | Not specified | [3] |
| Tenovin-6 | SIRT1/SIRT2 | ~9.0 (for SIRT2) | Not selective | Not specified | [2] |
Table 2: Comparison of Cellular Readouts for SIRT2 Inhibition
| Method of SIRT2 Inhibition | Key Cellular Readout | Observation | Reference |
| This compound Treatment | α-tubulin acetylation | Increased | [4] |
| SirReal2 Treatment | α-tubulin acetylation | Increased | [2][3] |
| SIRT2 siRNA | α-tubulin acetylation | Increased | [5] |
| SIRT2 siRNA | Apoptosis Induction (in specific cancer cells) | Increased | [5] |
| SIRT2 Knockout (in cardiac cells) | NRF2 protein levels | Increased stability and nuclear levels | [6] |
| AGK2 Treatment (SIRT2 inhibitor) | NRF2 protein levels | Mimics SIRT2 knockout effects | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
SIRT2 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available kits and is used to measure the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD+.
-
Add the test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the recombinant SIRT2 enzyme.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the cellular activity of SIRT2 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
SIRT2 Knockdown using siRNA
This protocol describes the transient knockdown of SIRT2 expression using small interfering RNA (siRNA).
Materials:
-
Cell line of interest
-
SIRT2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
One day before transfection, seed the cells so that they reach 30-50% confluency on the day of transfection.
-
On the day of transfection, dilute the SIRT2 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Validate the knockdown efficiency by measuring SIRT2 mRNA levels (RT-qPCR) or protein levels (Western blot).
-
Perform downstream cellular assays to assess the phenotypic consequences of SIRT2 knockdown.
Mandatory Visualization
The following diagrams illustrate the SIRT2 signaling pathway and a generalized workflow for the cross-validation of a chemical inhibitor with genetic approaches.
Caption: SIRT2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cross-validating a chemical probe with genetic methods.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 6. SIRT2 (Sirtuin2) Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Assessing the Specificity of SirReal-1 in Complex Biological Systems: A Comparative Guide
For researchers and drug development professionals navigating the intricate landscape of sirtuin inhibitors, selecting a compound with high specificity is paramount to ensure targeted therapeutic effects and minimize off-target toxicities. This guide provides an objective comparison of SirReal-1, a known sirtuin 2 (SIRT2) inhibitor, with other commercially available alternatives. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the informed selection of sirtuin inhibitors.
Mechanism of Action of SirReal Inhibitors
SirReal inhibitors, including this compound and its more potent analog SirReal2, employ a unique mechanism of action. They induce a conformational rearrangement of the SIRT2 active site, creating a novel "selectivity pocket" that is not present in the apoenzyme. This ligand-induced pocket is then occupied by the inhibitor, leading to potent and selective inhibition. This compound is competitive with the acetyl-lysine peptide substrate and functions as a NAD+-competitive inhibitor.[1][2] This distinct mechanism contributes to its high selectivity for SIRT2 over other sirtuin isoforms.
Comparative Analysis of Sirtuin Inhibitor Specificity
The following table summarizes the in vitro potency of this compound and its counterparts against various sirtuin isoforms. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Reference |
| This compound | >100 | 3.7 | - | >27 | [3] |
| SirReal2 | 25 | 0.23 | >100 | ~109 | [4] |
| AGK2 | 3.5 | 3.5 | 91 | 1 | [4][5] |
| Tenovin-6 | ~26 | ~26 | - | 1 | [4] |
| TM | ~26 | 0.038 | >200 | ~684 | [4] |
Note: A hyphen (-) indicates that data was not available in the cited sources. The selectivity ratio is calculated as IC50 (SIRT1) / IC50 (SIRT2). A higher ratio indicates greater selectivity for SIRT2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used to assess the specificity of sirtuin inhibitors.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This assay is widely used to determine the potency of inhibitors against sirtuin enzymes.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, and a buffer)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the deacetylation reaction by adding the developer solution. The protease in the developer will cleave the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Materials:
-
Cultured cells expressing the target sirtuin.
-
Test inhibitor.
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Antibody specific to the target sirtuin.
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target sirtuin in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
A specific inhibitor will stabilize the target protein, leading to a higher melting temperature (the temperature at which 50% of the protein aggregates). This shift in the melting curve confirms target engagement.
Visualizing Sirtuin Inhibition and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection of a sirtuin inhibitor for research or therapeutic development requires careful consideration of its specificity profile. While this compound demonstrates good selectivity for SIRT2 over SIRT1, other compounds like TM show an even greater selectivity margin in the available in vitro assays.[4] However, the unique mechanism of action of SirReal inhibitors may offer advantages in specific contexts. Researchers should consider the data presented in this guide and perform their own validation experiments using the detailed protocols provided to make an informed decision based on the specific requirements of their biological system and experimental goals. The potential for off-target effects should always be considered, and further characterization using techniques like proteomic profiling may be warranted for lead compounds.[6]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SirReal-1 and AGK2 for SIRT2 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Sirtuin 2 (SIRT2), the selection of a potent and selective inhibitor is a critical first step. This guide provides an objective, data-driven comparison of two widely used SIRT2 inhibitors: SirReal-1 and AGK2. By examining their inhibitory activity, selectivity, and mechanism of action, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: this compound vs. AGK2
| Feature | This compound | AGK2 |
| SIRT2 IC50 | 3.7 µM[1] | 3.5 µM[2][3][4] |
| Selectivity | Selective for SIRT2[1] | Selective for SIRT2 over SIRT1 (IC50 ~30-50 µM) and SIRT3 (IC50 ~91->50 µM)[2][3] |
| Mechanism of Action | Functions as a molecular wedge, locking SIRT2 in an open conformation[5] | Reversible, competitive inhibitor targeting the nicotinamide-binding site[3] |
| Cell Permeability | Implied by its use in cellular assays | Cell-permeable[3] |
In-Depth Analysis
This compound and AGK2 are both potent and selective inhibitors of SIRT2, a class III histone deacetylase involved in a multitude of cellular processes, including metabolic regulation, cell cycle control, and neuroprotection.[6][7][8] While both compounds exhibit similar half-maximal inhibitory concentrations (IC50) in the low micromolar range, their mechanisms of action and reported selectivity profiles present key differences that may influence their suitability for various research applications.
Potency:
This compound demonstrates a potent inhibition of SIRT2 with a reported IC50 of 3.7 µM.[1] Similarly, AGK2 exhibits a comparable potency, with an IC50 of 3.5 µM.[2][3][4] It is important to note that IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.
Selectivity:
AGK2 has been shown to be a selective inhibitor of SIRT2, with significantly higher IC50 values for SIRT1 (30 µM) and SIRT3 (91 µM).[2] This selectivity is a crucial attribute for minimizing off-target effects in cellular and in vivo studies. While this compound is described as a selective SIRT2 inhibitor, a detailed selectivity profile against a broad panel of sirtuins is less extensively documented in the readily available literature.
Mechanism of Action:
The inhibitory mechanisms of this compound and AGK2 differ significantly. This compound acts as a "molecular wedge," binding to a specific pocket in the SIRT2 enzyme and locking it in an open, inactive conformation.[5] In contrast, AGK2 is a reversible, competitive inhibitor that targets the nicotinamide-binding pocket of SIRT2, thereby preventing the binding of the NAD+ cofactor essential for its deacetylase activity.[3]
Experimental Data and Protocols
The following sections provide an overview of the experimental methodologies commonly employed to evaluate and compare SIRT2 inhibitors like this compound and AGK2.
In Vitro Enzymatic Assay for SIRT2 Inhibition
This assay is fundamental for determining the potency (IC50) of an inhibitor against the purified SIRT2 enzyme. A common method is a fluorescence-based assay.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Upon deacetylation, a developer enzyme cleaves the peptide, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzymatic activity of SIRT2.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT2 enzyme in the reaction buffer.
-
Prepare a stock solution of the fluorogenic acetylated peptide substrate.
-
Prepare a stock solution of NAD+.
-
Prepare serial dilutions of the test inhibitors (this compound and AGK2) in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, NAD+, and the SIRT2 enzyme.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[9][10]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of SIRT2 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Cellular Assay for Target Engagement: α-Tubulin Acetylation
SIRT2 is a major α-tubulin deacetylase in the cytoplasm. Therefore, an increase in the acetylation of α-tubulin in cells treated with a SIRT2 inhibitor serves as a reliable marker of target engagement.
Principle: Western blotting or immunofluorescence can be used to detect the levels of acetylated α-tubulin in cell lysates or fixed cells, respectively.
Generalized Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or AGK2 for a specified duration (e.g., 6-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
As a loading control, also probe for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control.
-
Compare the levels of acetylated α-tubulin in inhibitor-treated cells to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and AGK2 are valuable chemical probes for investigating the biological functions of SIRT2. The choice between these two inhibitors will largely depend on the specific experimental context.
-
AGK2 is a well-characterized, selective SIRT2 inhibitor with a clearly defined competitive mechanism of action. Its proven cell permeability and documented selectivity profile make it a reliable choice for a wide range of cellular and in vivo studies.
-
This compound , with its distinct "molecular wedge" mechanism, offers an alternative approach to SIRT2 inhibition. While its potency is comparable to AGK2, researchers should consider the available data on its selectivity for their specific applications.
Ultimately, for rigorous and reproducible research, it is recommended to validate the on-target effects of any small molecule inhibitor. This can be achieved by employing complementary approaches, such as siRNA-mediated knockdown of SIRT2, to confirm that the observed phenotypes are indeed a consequence of SIRT2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]
Independent Verification of SirReal-1: A Comparative Guide to Sirt2 Inhibitors
For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides an objective comparison of SirReal-1, a known Sirtuin 2 (Sirt2) inhibitor, with other commercially available alternatives. The data presented is collated from published literature to facilitate independent verification and inform experimental design.
Quantitative Comparison of Sirt2 Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative Sirt2 inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions. For the most accurate comparison, data from head-to-head studies under identical experimental conditions are prioritized.
| Inhibitor | SIRT2 IC50 (Deacetylation) | SIRT1 IC50 | SIRT3 IC50 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| This compound | 3.7 µM | - | - | - | - | [1] |
| SirReal2 | 140 nM | >100 µM | >100 µM | >714-fold | >714-fold | [2] |
| AGK2 | 3.5 µM | 30 µM | 91 µM | ~8.6-fold | ~26-fold | [3] |
| AK-7 | 15.5 µM | Inactive | Inactive | - | - | [4] |
| TM | 38 nM | ~25 µM | >50 µM | ~658-fold | >1315-fold | [2] |
| Tenovin-6 | ~9 µM | ~26 µM | - | ~2.9-fold | - | [2] |
Note: this compound has been reported to be 26-fold less potent than SirReal2 in the same in vitro assay.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable inhibitor comparison. The following is a detailed methodology for a common in vitro fluorometric assay to determine the inhibitory activity of Sirt2 inhibitors.
In Vitro Sirt2 Deacetylase Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of Sirt2 in the presence of an inhibitor by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Sirt2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
Test inhibitors (e.g., this compound, dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in Sirt2 assay buffer to achieve a range of desired final concentrations.
-
Prepare working solutions of recombinant Sirt2, fluorogenic substrate, and NAD+ in Sirt2 assay buffer according to the manufacturer's recommendations.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the Sirt2 enzyme to each well, excluding the negative control wells.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Sirt2 Signaling Pathway
Sirt2 is a predominantly cytoplasmic NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and the DNA damage response. Its activity is modulated by upstream signals, and it, in turn, regulates the function of numerous downstream effector proteins.
Caption: Sirt2 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Sirt2 Inhibitor Comparison
The following diagram outlines a typical workflow for the in vitro comparison of Sirt2 inhibitors.
Caption: Workflow for in vitro Sirt2 inhibitor potency determination.
References
Evaluating SirReal-1: A Comparative Guide to a Selective Sirtuin 2 Inhibitor
For researchers and drug development professionals investigating the role of Sirtuin 2 (Sirt2) in various cellular processes, the selection of a potent and reliable inhibitor is paramount. SirReal-1, a selective Sirt2 inhibitor, has emerged as a tool in this field. This guide provides an objective comparison of this compound with other commercially available Sirt2 inhibitors, supported by experimental data. It also offers detailed experimental protocols and visual representations of key biological pathways and workflows to aid in the design and execution of reproducible experiments.
Data Presentation: Quantitative Comparison of Sirt2 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against Sirt2 and other sirtuin isoforms. This data is crucial for selecting an inhibitor with the desired potency and selectivity profile for a given experiment.
| Inhibitor | Sirt2 IC₅₀ | Sirt1 Inhibition | Sirt3 Inhibition | Notes |
| This compound | ~3.7 µM[1] | High selectivity over Sirt1[1] | High selectivity over Sirt3[1] | 26-fold less potent than SirReal2 in the same in vitro assay.[1] |
| SirReal2 | 140 nM[1] | 22% inhibition at 100 µM[1] | Very little effect[1] | A more potent successor to this compound.[1] |
| AGK2 | 15.4 µM | Not affected at 50 µM[1] | Not affected at 50 µM[1] | 38-fold less potent than SirReal2 in the same assay conditions.[1] |
| Tenovin-6 | Not specified | Potent inhibitor | Not specified | Known to inhibit both Sirt1 and Sirt2. |
| TM | Not specified | Not specified | Not specified | A thiomyristoyl lysine compound. |
Reproducibility of Experiments Involving this compound
A critical aspect of any experimental tool is the reproducibility of the results it generates. A thorough review of the published literature reveals a notable lack of studies specifically designed to assess the reproducibility of experiments involving this compound. While the initial characterization of this compound demonstrated its selective inhibition of Sirt2, subsequent research has largely focused on its more potent analog, SirReal2.
The absence of dedicated reproducibility studies for this compound does not inherently invalidate the findings from experiments where it was used. However, it does underscore the importance for researchers using this compound to conduct their own rigorous validation and control experiments. Factors that can influence the reproducibility of in vitro and in vivo experiments with small molecule inhibitors include:
-
Compound Purity and Stability: The purity of the this compound batch and its stability in the chosen experimental buffer or vehicle can significantly impact its effective concentration and activity.
-
Assay Conditions: Minor variations in assay conditions, such as enzyme and substrate concentrations, incubation times, and temperature, can lead to variability in the measured inhibitory effects.
-
Cellular Context: In cell-based assays, factors like cell line passage number, cell density, and media composition can influence the cellular uptake and metabolism of the inhibitor, thereby affecting the observed phenotype.
Given these considerations, it is imperative for researchers to meticulously document all experimental parameters and, where possible, validate their findings using orthogonal approaches, such as genetic knockdown of Sirt2 or the use of a structurally distinct Sirt2 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound against Sirt2.
In Vitro Sirt2 Inhibition Assay (Fluorogenic)
This protocol is adapted from the methods used in the initial characterization of the SirReal compound class.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Sirt2.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO) and a positive control inhibitor dilution.
-
Enzyme preparation: Dilute the recombinant Sirt2 enzyme to the desired concentration in cold assay buffer.
-
Assay setup: To the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilutions or controls
-
Diluted Sirt2 enzyme
-
-
Initiate the reaction: Add the NAD⁺ and fluorogenic substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the reaction: Stop the reaction by adding a developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore, and a Sirtuin inhibitor like nicotinamide to prevent further reaction).
-
Read fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound with Sirt2 in a cellular context.
Materials:
-
Cultured cells expressing Sirt2
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-Sirt2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Treat cultured cells with either this compound at the desired concentration or DMSO as a vehicle control for a specified period.
-
Cell harvesting: Harvest the cells by scraping or trypsinization and wash them with PBS.
-
Lysate preparation: Resuspend the cell pellets in lysis buffer and lyse the cells through freeze-thaw cycles or sonication.
-
Heat treatment: Aliquot the cell lysates and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Sample preparation for Western blotting: Collect the supernatants containing the soluble proteins and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Sirt2 antibody.
-
Data analysis: Quantify the band intensity of Sirt2 at each temperature for both the this compound treated and vehicle control samples. The binding of this compound to Sirt2 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.
Mandatory Visualization
Sirt2 Signaling Pathway
Sirt2 is a NAD⁺-dependent deacetylase that plays a role in various cellular processes by deacetylating a wide range of protein substrates. The following diagram illustrates some of the key signaling pathways influenced by Sirt2 activity.
Caption: Key signaling pathways modulated by Sirt2 activity.
Experimental Workflow for Evaluating Sirt2 Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of a Sirt2 inhibitor like this compound.
Caption: A general workflow for the evaluation of Sirt2 inhibitors.
References
Benchmarking SirReal-1: A Comparative Guide to Newly Developed Sirt2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the Sirt2 inhibitor SirReal-1 against a selection of newly developed and notable inhibitors of the same target. Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The development of potent and selective Sirt2 inhibitors is a key focus in drug discovery. This document aims to equip researchers with the necessary data and methodologies to make informed decisions when selecting a Sirt2 inhibitor for their studies.
Data Presentation: Quantitative Comparison of Sirt2 Inhibitors
The following table summarizes the in vitro potency and cellular target engagement of this compound and several recently developed Sirt2 inhibitors.
| Inhibitor | Chemical Class | In Vitro IC50 (Sirt2) | Cellular EC50 | Key Features |
| This compound | Aminothiazole | 3.7 µM[1] | Not widely reported | Selective; locks Sirt2 in an open, unproductive conformation. Competitive with the acetyl-lysine substrate.[2][3][4] |
| SirReal2 | Aminothiazole | 140 nM[5] - 235 nM | Not widely reported | More potent than this compound; leads to tubulin hyperacetylation in cells.[5] |
| Compound 29 (RW-78) | SirReal-type | 26 nM | 15 nM (NanoBRET)[6][7] | Highly potent and subtype-selective; interferes with NAD+ binding.[6][7] |
| TM (Thiomyristoyl) | Thioacyl lysine | 28 nM[2][3] - 38 nM[8] | Not widely reported | Potent and specific; promotes c-Myc degradation and shows broad anticancer activity.[9] |
| AK-7 | --- | 15.5 µM[1] | Not widely reported | Cell- and brain-permeable.[1] |
| S2iL5 | Macrocyclic peptide | Stoichiometric (<100 nM) | Not widely reported | Potent inhibitor of Sirt2 deacetylation.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
In Vitro Sirt2 Deacetylase Activity Assay (IC50 Determination)
This protocol is a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against Sirt2.
-
Reagents and Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., Z-Lys(Ac)-AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the Sirt2 enzyme, assay buffer, and the test inhibitor at various concentrations. Include a control with DMSO only.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Sirt2 Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in living cells.
-
Reagents and Materials:
-
HEK293T cells
-
Plasmid encoding a NanoLuc®-Sirt2 fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for Sirt2
-
NanoBRET™ Nano-Glo® Substrate
-
Test inhibitors dissolved in DMSO
-
96-well white microplates
-
-
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-Sirt2 fusion protein plasmid and seed them into a 96-well plate.
-
After 24 hours, treat the cells with the NanoBRET™ tracer and varying concentrations of the test inhibitor. Include a control with no inhibitor.
-
Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.[9]
-
Cellular Sirt2 Activity: α-Tubulin Acetylation Assay
This immunoassay measures the acetylation level of α-tubulin, a well-established substrate of Sirt2, to assess the cellular activity of Sirt2 inhibitors.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Test inhibitors dissolved in DMSO
-
Cell lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or immunofluorescence imaging system
-
-
Procedure (Western Blot):
-
Culture cells to the desired confluency and treat them with varying concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies against acetylated-α-tubulin and total α-tubulin.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the fold change in acetylation upon inhibitor treatment.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the benchmarking of Sirt2 inhibitors.
Caption: Sirt2 deacetylates substrates using NAD+ as a cofactor, influencing various cellular processes. This compound and its analogs inhibit this activity.
Caption: Workflow for determining the in vitro IC50 of a Sirt2 inhibitor using a fluorescence-based assay.
Caption: Logical framework for comparing this compound against newly developed Sirt2 inhibitors based on key performance metrics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT2 Inhibitor II, AK-7 Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the development of histone deacylase SIRT2 inhibitors | Scilit [scilit.com]
- 7. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SirReal-1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of SirReal-1, a potent and selective Sirt2 inhibitor. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental compliance.
This compound is a valuable tool in research, but its classification as a potentially hazardous chemical necessitates a structured disposal plan. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related compound SirReal2 indicates potential hazards including acute oral toxicity, skin and eye irritation, and respiratory tract irritation if inhaled. Therefore, this compound should be handled as a hazardous chemical waste.
Key Disposal Principles
Disposal of this compound must not be done through standard waste streams. Adherence to the following principles is mandatory:
-
Do Not Dispose in Sink or Trash: this compound is not to be poured down the drain or discarded in regular solid waste.
-
Segregation is Crucial: Store this compound waste separately from other chemical waste to prevent potentially dangerous reactions.
-
Use Designated Hazardous Waste Containers: All this compound waste, including contaminated materials, must be collected in clearly labeled, non-reactive, and sealed containers.
-
Follow Institutional Protocols: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal procedures and waste pickup schedules.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and non-reactive liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear indication of the solvent if it is a liquid waste.
-
Indicate the approximate concentration and quantity of this compound in the container.
-
-
Storage:
-
Store this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not attempt to transport hazardous waste outside of the laboratory.
-
Spill Management
In the event of a this compound spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit to absorb the material.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris. Place it in the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Quantitative Data Summary
| Parameter | This compound | SirReal2 (for reference) |
| CAS Number | 801227-82-7 | 709002-46-0 |
| Molecular Formula | C21H19N3O2S | C22H21N3O2S |
| Molecular Weight | 377.46 g/mol | 391.49 g/mol |
| IC50 (Sirt2) | 3.7 µM | 140 nM |
| Hazard Classifications | Not officially classified, but treat as hazardous based on SirReal2. | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Experimental Protocols
Detailed methodologies for experiments involving this compound can be found in the primary literature. Key experimental considerations for handling and disposal include:
-
Weighing: Always weigh solid this compound in a chemical fume hood to avoid inhalation of the powder.
-
Solution Preparation: Prepare solutions of this compound in a fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required at all times when handling this compound.
Visual Guidance
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step spill response plan for this compound.
Essential Safety and Handling Protocols for SirReal-1
Disclaimer: The following information is provided for the hypothetical substance "SirReal-1" and is based on general laboratory safety principles for handling moderately hazardous chemical compounds. This compound is not a recognized chemical entity, and this guide is for illustrative purposes to meet the user's request for a detailed safety and logistical information document.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the novel compound this compound. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form (solid, liquid, or aerosolized).
-
Gloves: Chemical-resistant nitrile gloves are required. For prolonged handling or in case of immersion, double-gloving is recommended. Gloves should be inspected for tears or punctures before each use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. In situations where splashing is a risk, chemical splash goggles and a face shield must be worn.[1]
-
Lab Coat: A full-length, buttoned lab coat made of a chemically resistant material must be worn at all times in the laboratory where this compound is handled.[2]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is required. Work should be conducted in a certified chemical fume hood whenever possible.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[2]
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
2.1. Engineering Controls:
-
Ventilation: All work with this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Procedural Steps:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be decontaminated and free of clutter.
-
Weighing: Use an analytical balance inside the fume hood. Handle this compound powder with care to avoid generating dust. Use a spatula for transfers and weigh onto a tared weigh boat.
-
Solution Preparation: Add the weighed this compound powder to the solvent slowly to avoid splashing. Cap the container securely before mixing or vortexing.
-
Experimental Use: When using solutions of this compound, employ mechanical pipetting aids.[2] Avoid pipetting by mouth.[2] All procedures should be performed carefully to minimize the creation of splashes or aerosols.[2]
-
Post-Experiment: Upon completion of work, decontaminate all surfaces and equipment with a 70% ethanol solution followed by a suitable laboratory disinfectant.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove residual this compound, followed by a thorough washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Quantitative Safety Data for this compound
| Parameter | Value | Notes |
| Permissible Exposure Limit (PEL) | 0.05 mg/m³ | 8-hour time-weighted average |
| Short-Term Exposure Limit (STEL) | 0.2 mg/m³ | 15-minute exposure |
| Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ | |
| Recommended Storage Temperature | 2-8 °C | Refrigerate; protect from light |
| Solubility in Water | 1.2 g/L at 25°C | |
| pH of 1% Solution | 6.5 - 7.5 |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder (MW: 345.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a chemical fume hood, weigh out 3.45 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a light-protected container.
-
Visual Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
